Product packaging for 8-Azaxanthine monohydrate(Cat. No.:CAS No. 59840-67-4)

8-Azaxanthine monohydrate

Cat. No.: B1139896
CAS No.: 59840-67-4
M. Wt: 171.11 g/mol
InChI Key: VKEGPGRANAWNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Azaxanthine monohydrate, also known as this compound, is a useful research compound. Its molecular formula is C4H5N5O3 and its molecular weight is 171.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N5O3 B1139896 8-Azaxanthine monohydrate CAS No. 59840-67-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O2.H2O/c10-3-1-2(8-9-7-1)5-4(11)6-3;/h(H3,5,6,7,8,9,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEGPGRANAWNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NNN=C1NC(=O)NC2=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59840-67-4
Record name 8-Azaxanthine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059840674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-AZAXANTHINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JAZ5K85DG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 8-Azaxanthine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 8-azaxanthine (B11884) monohydrate, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the relevant biological pathways to facilitate a deeper understanding for researchers and scientists.

Introduction

8-Azaxanthine, systematically named 1H-v-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, is a purine (B94841) analog that has garnered significant attention in pharmacological research. Its structural similarity to xanthine (B1682287) allows it to interact with various biological targets, leading to a range of physiological effects. Primarily, 8-azaxanthine is recognized for its role as an inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism, and as an antagonist of adenosine (B11128) receptors. These properties make it a valuable scaffold for the development of novel therapeutics for conditions such as hyperuricemia, gout, and inflammatory diseases. This guide will provide a detailed methodology for its chemical synthesis and subsequent purification to yield high-purity 8-azaxanthine monohydrate.

Synthesis of this compound

The most common and effective method for the synthesis of 8-azaxanthine involves the diazotization and subsequent cyclization of 4,5-diaminouracil. This reaction provides a direct route to the triazolopyrimidine core of 8-azaxanthine.

Experimental Protocol

Materials:

  • 4,5-Diaminouracil (also known as 4,5-diaminopyrimidine-2,6(1H,3H)-dione)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Activated Charcoal

Procedure:

  • Dissolution of Starting Material: In a suitable reaction vessel, dissolve 1.0 g of 4,5-diaminouracil in 50 mL of 0.5 N hydrochloric acid. Gentle heating may be applied to facilitate dissolution.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. While maintaining the low temperature and with vigorous stirring, slowly add a solution of 0.5 g of sodium nitrite in 5 mL of water dropwise. The addition should be controlled to keep the temperature below 10 °C.

  • Reaction Completion: After the addition of the sodium nitrite solution is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Precipitation: Remove the reaction vessel from the ice bath and allow it to warm to room temperature. Let the mixture stand for 1-2 hours, during which time a precipitate of crude 8-azaxanthine will form.

  • Isolation of Crude Product: Collect the crude 8-azaxanthine by vacuum filtration. Wash the precipitate with a small amount of cold deionized water, followed by a small amount of ethanol.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Data Presentation
ParameterValue
Starting Material4,5-Diaminouracil
ReagentSodium Nitrite
Solvent0.5 N HCl
Reaction Temperature0-10 °C
Reaction Time30 minutes
Theoretical Yield (moles)~0.006 moles
Approximate Crude Yield (g)~0.9 g

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 8-Azaxanthine 4_5_Diaminouracil 4,5-Diaminouracil Dissolution Dissolve in 0.5 N HCl 4_5_Diaminouracil->Dissolution Diazotization Add NaNO2 (0-5 °C) Dissolution->Diazotization Cyclization Stir for 30 min Diazotization->Cyclization Precipitation Warm to RT, stand 1-2 h Cyclization->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Crude_Product Crude 8-Azaxanthine Filtration->Crude_Product

Caption: Workflow for the synthesis of crude 8-azaxanthine.

Purification of this compound

The crude 8-azaxanthine is purified by recrystallization from water to yield the monohydrate form. This process removes unreacted starting materials and by-products.

Experimental Protocol

Procedure:

  • Dissolution: Suspend the crude 8-azaxanthine in a minimal amount of boiling deionized water. Add the water portion-wise until the solid just dissolves.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will promote complete crystallization.

  • Isolation of Pure Product: Collect the crystalline this compound by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold deionized water and then with a small amount of cold ethanol. Dry the purified product in a vacuum oven at a mild temperature (e.g., 40-50 °C) to a constant weight to obtain this compound.

Data Presentation
ParameterValue
Purification MethodRecrystallization
SolventDeionized Water
Decolorizing AgentActivated Charcoal
Expected Purity>98% (by HPLC)
AppearanceWhite to off-white crystals
Expected Yield (from crude)70-80%

Purification Workflow

Purification_Workflow cluster_purification Purification of this compound Crude_Product Crude 8-Azaxanthine Recrystallization Recrystallize from boiling water Crude_Product->Recrystallization Decolorization Treat with activated charcoal Recrystallization->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Cool to crystallize Hot_Filtration->Crystallization Final_Filtration Vacuum Filtration Crystallization->Final_Filtration Pure_Product 8-Azaxanthine Monohydrate Final_Filtration->Pure_Product

Caption: Workflow for the purification of this compound.

Biological Context and Signaling Pathways

8-Azaxanthine exerts its biological effects primarily through two mechanisms: inhibition of xanthine oxidase and antagonism of adenosine receptors.

Inhibition of Xanthine Oxidase

Xanthine oxidase is a key enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. 8-Azaxanthine, as a structural analog of xanthine, acts as a competitive inhibitor of xanthine oxidase, thereby reducing the production of uric acid.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine_Oxidase_1 Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase_1 Xanthine Xanthine Xanthine_Oxidase_2 Xanthine Oxidase Xanthine->Xanthine_Oxidase_2 Uric_Acid Uric_Acid Xanthine_Oxidase_1->Xanthine Xanthine_Oxidase_2->Uric_Acid 8_Azaxanthine 8-Azaxanthine 8_Azaxanthine->Xanthine_Oxidase_1 8_Azaxanthine->Xanthine_Oxidase_2

Caption: Inhibition of the xanthine oxidase pathway by 8-azaxanthine.
Adenosine Receptor Antagonism

Adenosine is a ubiquitous signaling molecule that exerts its effects through four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. Xanthines, including 8-azaxanthine, are known to be non-selective antagonists of adenosine receptors, with the most significant effects typically observed at the A₁ and A₂A subtypes. By blocking the binding of adenosine, 8-azaxanthine can modulate a variety of downstream signaling cascades, including those involving adenylyl cyclase and cyclic AMP (cAMP).

Adenosine_Signaling Adenosine Adenosine Adenosine_Receptor Adenosine Receptor (A1/A2A) Adenosine->Adenosine_Receptor G_Protein G-Protein Adenosine_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response 8_Azaxanthine 8-Azaxanthine 8_Azaxanthine->Adenosine_Receptor

Caption: Antagonism of adenosine receptor signaling by 8-azaxanthine.

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis and purification of this compound. The provided experimental protocols, supported by quantitative data and workflow diagrams, offer a practical resource for researchers in the field. Furthermore, the visualization of its key biological activities provides a clear context for its pharmacological significance. This information is intended to support further research and development of 8-azaxanthine and its derivatives as potential therapeutic agents.

The Core of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 8-Azapurine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azapurines, also known as[1][2][3]triazolo[4,5-d]pyrimidines, represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. As bioisosteres of natural purines, they possess the ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Their history is one of continuous exploration, revealing their potential as anticancer, antiviral, and enzyme-inhibiting agents. This technical guide provides a comprehensive overview of the discovery, history, and key therapeutic applications of 8-azapurine (B62227) compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Discovery and Historical Milestones

The journey of 8-azapurines began with the chemical synthesis of the parent scaffold. These compounds were initially investigated for their potential to act as antagonists of natural purines in various biochemical processes. A significant breakthrough in their application came with the discovery of their potent biological activities.

Early research focused on the synthesis of various substituted 8-azapurines and their evaluation as potential therapeutic agents. Over the years, key milestones in 8-azapurine research have included:

  • Initial Synthesis and Characterization: The first syntheses of the 8-azapurine ring system laid the groundwork for future medicinal chemistry efforts.

  • Discovery of Antitumor Properties: Researchers identified that certain 8-azapurine derivatives exhibited significant cytotoxicity against various cancer cell lines, sparking interest in their development as anticancer drugs.

  • Identification of Antiviral Activity: The structural similarity of 8-azapurine nucleosides to natural nucleosides led to their investigation as antiviral agents, with several compounds showing potent activity against a range of viruses.

  • Elucidation of Enzyme Inhibition: 8-Azapurines have been identified as potent inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and adenosine (B11128) deaminase, providing a mechanistic basis for their therapeutic effects.[1]

Experimental Protocols

General Synthesis of 8-Azapurine Derivatives

A common synthetic route to generate N6-substituted 8-azapurine derivatives is outlined below. This method involves a multi-step process starting from commercially available reagents.

Protocol: Synthesis of N6-substituted 8-azapurine derivatives

  • Step 1: Synthesis of 4,6-dichloro-5-nitropyrimidine (B16160). This intermediate is prepared according to previously described methods.

  • Step 2: Synthesis of N-substituted-4-chloro-5-nitropyrimidin-6-amine. To a solution of 4,6-dichloro-5-nitropyrimidine in an appropriate solvent (e.g., ethanol), add the desired primary amine and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until completion (monitored by TLC). The product is then isolated by filtration and purified by recrystallization.

  • Step 3: Reduction of the nitro group. The N-substituted-4-chloro-5-nitropyrimidin-6-amine is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored by TLC until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to yield the corresponding 5-amino derivative.

  • Step 4: Diazotization and cyclization to form the triazole ring. The 5-amino derivative is dissolved in an acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified time to allow for the formation of the diazonium salt, which then undergoes intramolecular cyclization to form the 8-azapurine ring system.

  • Step 5: Nucleophilic substitution at the C6 position. The resulting 6-chloro-8-azapurine derivative is then reacted with a desired nucleophile (e.g., an amine or thiol) in the presence of a base to yield the final N6-substituted 8-azapurine product. The product is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-azapurine compounds in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and incubate until confluent.

  • Virus Infection: Prepare serial dilutions of the virus stock. Aspirate the culture medium from the confluent cell monolayers and infect the cells with a specific number of plaque-forming units (PFU) of the virus. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: During the virus adsorption period, prepare serial dilutions of the 8-azapurine compounds in an overlay medium (e.g., medium containing 1% methylcellulose).

  • Overlay: After virus adsorption, remove the viral inoculum and overlay the cell monolayers with the compound-containing overlay medium. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-3 days).

  • Plaque Visualization: After the incubation period, fix the cells with a solution of 10% formaldehyde (B43269) and stain with a solution of 0.1% crystal violet.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of plaque inhibition against the compound concentration and fitting the data to a dose-response curve.

Cyclin-Dependent Kinase (CDK) Inhibition Assay

The inhibitory activity of 8-azapurine compounds against specific CDKs can be determined using in vitro kinase assays.[2][5][6][7]

Protocol: In Vitro CDK2/Cyclin E Kinase Assay

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant CDK2/Cyclin E enzyme, a specific substrate (e.g., histone H1), and the 8-azapurine compound at various concentrations in a kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (containing a radiolabel such as [γ-32P]ATP or using a non-radioactive detection method).

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by spotting the reaction mixture onto phosphocellulose paper).

  • Detection of Substrate Phosphorylation: If using a radioactive label, quantify the incorporation of 32P into the substrate using a scintillation counter or autoradiography. For non-radioactive methods, use a specific antibody to detect the phosphorylated substrate via ELISA or other immunological techniques.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. The Ki or IC50 value is determined by fitting the data to an appropriate enzyme inhibition model.

Quantitative Data Summary

The following tables summarize the reported biological activities of various 8-azapurine derivatives.

Table 1: Anticancer Activity of 8-Azapurine Derivatives

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
8-Azapurine carbocyclic nucleoside hydrazone derivativeHuh-7 (Liver Cancer)MTT AssayData not specified[8]
8-Azapurine carbocyclic nucleoside hydrazone derivativeA549 (Lung Cancer)MTT AssayData not specified[8]
Various 8-azapurine derivativesVariousCDK2 InhibitionLowered activity compared to purines[1]

Table 2: Antiviral Activity of 8-Azapurine Derivatives

CompoundVirusHost Cell LineAssay TypeEC50 (µg/mL)Reference
9-(S)-HPMP-8-azaadenineHSV-1, HSV-2, CMVNot specifiedNot specified0.2-7[9]
9-(S)-HPMP-8-azaadenineVZVNot specifiedNot specified0.04-0.4[9]
PME-8-azaguanineHSV-1, HSV-2, CMVNot specifiedNot specified0.2-7[9]
PME-8-azaguanineVZVNot specifiedNot specified0.04-0.4[9]
PME-8-azaguanineHIV-1, HIV-2MT-4, CEMCytopathicity~2[9]
(R)-PMP-8-azaguanineHIV-1, HIV-2MT-4, CEMCytopathicity~2[9]

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: CDK Inhibition and p53 Pathway Activation

A key mechanism underlying the anticancer activity of certain 8-azapurine derivatives is the inhibition of cyclin-dependent kinases (CDKs).[1] CDKs are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer. By inhibiting CDKs, 8-azapurines can induce cell cycle arrest, preventing cancer cell proliferation.

Furthermore, some 8-azapurine derivatives have been shown to activate the p53 tumor suppressor pathway.[1] The p53 protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis (programmed cell death), or senescence in response to cellular stress. The activation of the p53 pathway by 8-azapurines can lead to the selective elimination of cancer cells.

anticancer_pathway cluster_cell Cancer Cell 8-Azapurine 8-Azapurine CDK2/Cyclin E CDK2/Cyclin E 8-Azapurine->CDK2/Cyclin E Inhibits p53 p53 8-Azapurine->p53 Activates Cell Cycle Progression Cell Cycle Progression CDK2/Cyclin E->Cell Cycle Progression Promotes p53->Cell Cycle Progression Arrests Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Anticancer mechanism of 8-azapurines.

Antiviral Mechanism: Inhibition of Viral Replication

The antiviral activity of 8-azapurine nucleoside analogs is primarily attributed to their ability to interfere with viral nucleic acid synthesis.[10][11][12] As analogs of natural nucleosides, they can be taken up by host cells and subsequently phosphorylated by viral or cellular kinases to their active triphosphate forms. These triphosphate analogs can then act as competitive inhibitors of viral DNA or RNA polymerases, or they can be incorporated into the growing viral nucleic acid chain, leading to chain termination and the cessation of viral replication.[10]

Conclusion

8-Azapurine compounds have a rich history and continue to be a promising scaffold in the development of novel therapeutics. Their diverse biological activities, stemming from their ability to mimic natural purines, have led to the identification of potent anticancer and antiviral agents. The elucidation of their mechanisms of action, particularly the inhibition of CDKs and the activation of the p53 pathway in cancer, and the disruption of viral replication, provides a solid foundation for the rational design of next-generation 8-azapurine-based drugs. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation cluster_analysis Data Analysis & Interpretation Start Start Synthesis Synthesize 8-Azapurine Derivatives Start->Synthesis Purification Purify Compounds (Chromatography/Recrystallization) Synthesis->Purification Characterization Characterize Structure (NMR, MS, etc.) Purification->Characterization Anticancer Assay In Vitro Anticancer Assay (e.g., MTT Assay) Characterization->Anticancer Assay Antiviral Assay In Vitro Antiviral Assay (e.g., Plaque Reduction) Characterization->Antiviral Assay Enzyme Assay Enzyme Inhibition Assay (e.g., CDK Assay) Characterization->Enzyme Assay Data Analysis Calculate IC50/EC50/Ki Values Anticancer Assay->Data Analysis Antiviral Assay->Data Analysis Enzyme Assay->Data Analysis SAR Structure-Activity Relationship (SAR) Analysis Data Analysis->SAR Mechanism Mechanism of Action Studies SAR->Mechanism End End Mechanism->End

Caption: Experimental workflow for 8-azapurines.

References

An In-depth Technical Guide to 8-Azaxanthine Monohydrate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azaxanthine monohydrate, a purine (B94841) analog belonging to the triazolopyrimidine class of heterocyclic compounds, is a molecule of significant interest in biochemical and pharmacological research. Its structural similarity to xanthine (B1682287) allows it to interact with various enzymes, most notably as an inhibitor of xanthine oxidase, a key enzyme in purine metabolism. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of this compound, intended to serve as a valuable resource for researchers in drug discovery and development.

Chemical Properties and Identification

This compound is a yellow, solid organic compound. Its fundamental chemical and physical properties are summarized in the tables below.

Identifier Value Citation
IUPAC Name 1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione monohydrate
Synonyms 2,6-Dihydroxy-8-azapurine monohydrate, Xanthazol monohydrate
CAS Number 59840-67-4[1]
Molecular Formula C₄H₃N₅O₂·H₂O[2]
Molecular Weight 171.11 g/mol
SMILES O.O=C1NC(=O)c2[nH]nnc2N1
InChI InChI=1S/C4H3N5O2.H2O/c10-3-1-2(8-9-7-1)5-4(11)6-3;/h(H3,5,6,7,8,9,10,11);1H2
Physicochemical Property Value Citation
Physical Form Solid
Color Yellow[1]
pKa ~4.8[3]
Solubility Slightly soluble in DMSO and Methanol (with heating)[1]
Melting Point Not available

Structural Information

The chemical structure of 8-Azaxanthine consists of a pyrimidine (B1678525) ring fused to a triazole ring, classifying it as a triazolopyrimidine. This core structure is analogous to the purine ring system found in xanthine, with the carbon atom at the 8th position replaced by a nitrogen atom. The molecule exists in tautomeric forms.

Caption: Tautomeric forms of 8-Azaxanthine.

While the crystal structure of this compound has not been explicitly detailed in publicly available literature, X-ray diffraction studies have been conducted on its derivatives, such as 1,3-dimethyl-8-azaxanthine monohydrate, and on complexes of 8-Azaxanthine with enzymes like urate oxidase.[4] These studies are crucial for understanding the molecule's conformation and its interactions within biological systems.

Spectral Data

Technique Data Citation
UV/Vis Spectroscopy In acidified aqueous solutions, the neutral form of 8-Azaxanthine exhibits a characteristic UV absorption spectrum.[3]
Fluorescence Spectroscopy The neutral form is fluorescent in aqueous media.[3]
¹³C-NMR A ¹³C-NMR spectrum is available in the SpectraBase database.[5][6]
FTIR Spectroscopy Data not readily available in the public domain.
Mass Spectrometry Data not readily available in the public domain.

Experimental Protocols

Synthesis of 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (8-Azaxanthine)
Purification

A specific, detailed recrystallization protocol for this compound is not available in the literature. A general approach to recrystallization can be employed, which involves dissolving the crude solid in a minimum amount of a suitable hot solvent, followed by slow cooling to allow for the formation of pure crystals. Given its slight solubility in hot methanol, this could be a potential solvent for recrystallization.

G start Crude this compound dissolve Dissolve in minimum amount of hot solvent (e.g., Methanol) start->dissolve filter Hot filtration to remove insoluble impurities dissolve->filter cool Slow cooling of the filtrate to induce crystallization filter->cool isolate Isolate crystals by filtration cool->isolate dry Dry the purified crystals isolate->dry end Pure this compound dry->end

Caption: General Recrystallization Workflow.

Xanthine Dehydrogenase Inhibition Assay

The inhibitory activity of 8-Azaxanthine on xanthine dehydrogenase can be determined using a spectrophotometric assay. The following is a generalized protocol that can be adapted for this purpose.

Principle: Xanthine dehydrogenase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by the increase in absorbance at approximately 295 nm. The presence of an inhibitor like 8-Azaxanthine will decrease the rate of this reaction.

Materials:

  • Xanthine dehydrogenase enzyme solution

  • Xanthine solution (substrate)

  • This compound (inhibitor)

  • Phosphate (B84403) buffer (e.g., 70 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Prepare a series of dilutions of this compound in the phosphate buffer to test a range of concentrations.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Xanthine dehydrogenase enzyme solution

    • 8-Azaxanthine solution at various concentrations (or buffer for the control)

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiate the reaction by adding the xanthine substrate solution to all wells.

  • Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

G reagents Prepare Reagents: - Xanthine Dehydrogenase - Xanthine (Substrate) - 8-Azaxanthine (Inhibitor) - Buffer plate_prep Plate Preparation (96-well): Add Buffer, Enzyme, and Inhibitor reagents->plate_prep pre_incubation Pre-incubate at controlled temperature plate_prep->pre_incubation reaction_initiation Initiate reaction with Xanthine pre_incubation->reaction_initiation measurement Measure Absorbance at 295 nm over time reaction_initiation->measurement data_analysis Calculate Reaction Rates and % Inhibition measurement->data_analysis ic50 Determine IC50 value data_analysis->ic50

Caption: Workflow for Xanthine Dehydrogenase Inhibition Assay.

Biological Activity and Signaling Pathways

The primary reported biological activity of 8-Azaxanthine is its role as an inhibitor of xanthine dehydrogenase. This enzyme is crucial in the metabolic pathway that breaks down purines, ultimately leading to the formation of uric acid. By inhibiting this enzyme, 8-Azaxanthine can reduce the production of uric acid, a mechanism of therapeutic interest for conditions such as gout and hyperuricemia.

Derivatives of 8-Azaxanthine have been investigated for other biological activities. For instance, various substituted[1][3]triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated as anticancer agents, inhibitors of lysine-specific demethylase 1 (LSD1), and inhibitors of Chikungunya virus replication.[9][10][11]

There is currently no direct evidence in the public domain detailing the effects of this compound on major signaling pathways such as the MAPK and PI3K/Akt pathways. Research on other molecules with similar core structures or on the broader class of purine analogs suggests potential interactions with various cellular signaling cascades, but specific studies on 8-Azaxanthine are lacking.

G Xanthine Xanthine XanthineDehydrogenase Xanthine Dehydrogenase Xanthine->XanthineDehydrogenase UricAcid Uric Acid XanthineDehydrogenase->UricAcid Azaxanthine 8-Azaxanthine Monohydrate Azaxanthine->XanthineDehydrogenase

Caption: Inhibition of Xanthine Dehydrogenase by 8-Azaxanthine.

Conclusion

References

Spectroscopic Analysis of 8-Azaxanthine Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azaxanthine monohydrate (C₄H₃N₅O₂ · H₂O), a purine (B94841) analogue, is a compound of significant interest in biochemical and pharmacological research, primarily recognized for its role as an inhibitor of xanthine (B1682287) oxidase. A thorough understanding of its structural and electronic properties is crucial for its application in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and analytical workflows. The information compiled herein is intended to serve as a valuable resource for researchers engaged in the study of this and related compounds.

Chemical and Physical Properties

This compound is a solid organic compound with the following key identifiers:

PropertyValue
Chemical Formula C₄H₃N₅O₂ · H₂O
Molecular Weight 171.11 g/mol [1]
CAS Number 1468-26-4
Appearance Solid

Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The table below lists the predicted vibrational frequencies for the key functional groups in this compound.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3500 - 3200O-H stretch (broad)Water of hydration
3200 - 3000N-H stretchAmide and Triazole
1700 - 1650C=O stretchAmide (Uracil ring)
1640 - 1550N-H bendAmide and Triazole
1500 - 1400C-N stretchPurine ring system
1400 - 1200C-O stretchAmide
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule. The following are the predicted chemical shifts for this compound.

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityAssignment
~11.0 - 13.0Singlet (broad)N-H (Amide)
~7.0 - 8.0SingletC-H (Triazole ring)
~3.3Singlet (broad)H₂O

¹³C NMR (Carbon NMR)

Chemical Shift (δ, ppm)Assignment
~160 - 170C=O (Amide)
~140 - 150C=N (Triazole ring)
~110 - 120C-N (Purine ring)
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. 8-Azaxanthine exhibits strong fluorescence.

ParameterWavelength (nm)ConditionsReference
Absorption Maximum (λ_max_) ~265Neutral aqueous solution[4]
Fluorescence Emission Maximum ~420pH < 4.5[4]
Fluorescence Emission Maxima 335 and 410Slightly acidified methanol (B129727)[4]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

m/zInterpretation
171.11[M+H]⁺ (Monohydrate)
154.04[M+H]⁺ (Anhydrous)
FragmentsLoss of H₂O, CO, N₂, HCN

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of this compound.

FT-IR Spectroscopy
  • Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is recorded.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).

    • Data is typically averaged over 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Baseline correction and peak picking are then performed.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed for the sample.

    • A standard one-dimensional ¹H NMR spectrum is acquired.

    • The spectral width is set to cover the expected chemical shift range (e.g., 0-15 ppm).

    • The data is processed with Fourier transformation, phase correction, and baseline correction. The spectrum is referenced to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • A one-dimensional ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.

    • A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • The spectral width is set to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Data processing is similar to that for ¹H NMR.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., water or methanol). Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • The spectrophotometer is calibrated using a blank solution (the solvent used for the sample).

    • The sample solution is placed in a quartz cuvette.

    • The absorbance is scanned over a range of wavelengths (e.g., 200-600 nm) to determine the absorption maximum (λ_max_).

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

    • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • The full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-300).

    • For fragmentation analysis (MS/MS), the parent ion (m/z 154 for the anhydrous form) is selected and fragmented using collision-induced dissociation (CID).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 8-Azaxanthine Monohydrate Sample FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis MS Mass Spectrometry Sample->MS FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Structural Elucidation NMR->NMR_Data UVVis_Data Electronic Transition Analysis UVVis->UVVis_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Report Comprehensive Spectroscopic Profile xanthine_oxidase_inhibition Xanthine Xanthine Xanthine_Oxidase Xanthine Oxidase (Enzyme) Xanthine->Xanthine_Oxidase Substrate Uric_Acid Uric Acid (Product) Xanthine_Oxidase->Uric_Acid Catalyzes 8_Azaxanthine 8-Azaxanthine (Inhibitor) 8_Azaxanthine->Xanthine_Oxidase Inhibits

References

8-Azaxanthine Monohydrate: A Technical Guide to its Fluorescent Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azaxanthine (B11884) monohydrate, a purine (B94841) analog, has garnered significant interest within the scientific community due to its intrinsic fluorescent properties and its ability to interact with key enzymes in purine metabolism. This technical guide provides an in-depth overview of the fluorescent characteristics of 8-azaxanthine monohydrate, detailed experimental protocols for its application, and a summary of its role in relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers exploring the potential of this compound in drug discovery, diagnostics, and fundamental research.

Fluorescent Properties of this compound

8-Azaxanthine and its derivatives are recognized for their strong fluorescence in aqueous environments. The photophysical properties of 8-azaxanthine are notably influenced by environmental factors such as pH and solvent polarity, which can lead to significant shifts in its emission spectra.

Spectral Characteristics

The fluorescence of 8-azaxanthine is characterized by an unusually large Stokes shift, particularly in aqueous solutions. In its neutral form, which is predominant at a pH below 4.5, 8-azaxanthine exhibits an absorption maximum at approximately 265 nm and an emission maximum centered around 420 nm[1]. This significant separation between excitation and emission wavelengths is advantageous for minimizing background interference in fluorescence-based assays.

In non-aqueous solvents, the emission properties can change. For instance, in anhydrous methanol (B129727), the neutral form of 8-azaxanthine emits at about 335 nm. In a solution of 10% aqueous methanol acidified to a pH of approximately 3, dual emission bands are observed at both 420 nm and 335 nm[1]. This solvent-dependent dual emission is attributed to a postulated excited-state proton transfer[2].

Quantitative Fluorescence Data

The following table summarizes the key quantitative fluorescent properties of 8-azaxanthine. It is important to note that while some data is available for 8-azaxanthine, other values are derived from studies on its closely related derivatives and are provided here as a reference. The quantum yield of 8-azapurine (B62227) derivatives can range from low to moderate[2].

PropertyValueConditionsReference
Absorption Maximum (λ_abs_) ~265 nmAqueous solution (pH < 4.5)[1]
Emission Maximum (λ_em_) ~420 nmAqueous solution (pH < 4.5)[1]
~335 nmAnhydrous methanol[1]
420 nm and 335 nm10% aqueous methanol (pH ~3)[1]
Fluorescence Lifetime (τ) 9 nsAqueous medium[1]
Quantum Yield (Φ) Moderate (specific value for monohydrate not readily available)General for 8-azapurines[2]

Applications of this compound

The unique fluorescent properties of this compound, combined with its structural similarity to natural purines, make it a valuable tool in various biochemical and cellular applications.

Fluorescent Probe for Enzyme Assays

8-Azaxanthine is an excellent fluorescent probe for studying enzymes involved in purine metabolism, most notably Purine Nucleoside Phosphorylase (PNP). It can act as a fluorogenic substrate, where its conversion to a different product by the enzyme leads to a change in fluorescence, allowing for real-time monitoring of enzyme activity.

High-Throughput Screening (HTS) for Enzyme Inhibitors

The fluorescence-based assays utilizing 8-azaxanthine can be adapted for high-throughput screening to identify inhibitors of enzymes like PNP. A change in the rate of fluorescence signal generation in the presence of a test compound can indicate inhibitory activity.

Live-Cell Imaging

The intrinsic fluorescence of this compound allows for its potential use as a probe in live-cell imaging to visualize its uptake, localization, and interaction with intracellular targets.

Antagonist of Adenosine (B11128) Receptors

Derivatives of 8-azaxanthine have been shown to act as antagonists of adenosine receptors, suggesting a potential role for this compound in modulating purinergic signaling pathways[3]. This opens avenues for its investigation in therapeutic areas where adenosine receptor modulation is relevant.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established techniques and can be adapted to specific research needs.

Purine Nucleoside Phosphorylase (PNP) Activity Assay

This protocol describes a continuous fluorometric assay to measure PNP activity using 8-azaxanthine as a substrate. The assay is based on the change in fluorescence upon the enzymatic conversion of 8-azaxanthine.

Materials:

  • This compound solution (in appropriate buffer, e.g., 50 mM Tris-HCl, pH 7.5)

  • α-D-ribose-1-phosphate

  • Purified PNP enzyme or cell lysate containing PNP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagent Mix: Prepare a reaction mixture containing the assay buffer, α-D-ribose-1-phosphate, and this compound at their final desired concentrations.

  • Pipette Reagents: To each well of the 96-well plate, add the reagent mix.

  • Initiate Reaction: Add the PNP enzyme solution or cell lysate to each well to initiate the reaction. For a negative control, add buffer instead of the enzyme.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time.

    • Excitation Wavelength: ~265 nm

    • Emission Wavelength: ~420 nm

  • Data Analysis: Calculate the initial rate of the reaction (slope of the linear portion of the fluorescence versus time curve). Enzyme activity can be expressed as the rate of change in fluorescence units per unit of time per amount of enzyme.

High-Throughput Screening for PNP Inhibitors

This protocol outlines a general procedure for screening a compound library for inhibitors of PNP using the 8-azaxanthine-based fluorescence assay.

Materials:

  • Same as for the PNP activity assay

  • Compound library dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Compound Plating: Dispense the compounds from the library into the wells of a 96-well or 384-well microplate. Include appropriate controls (no inhibitor and a known inhibitor).

  • Add Enzyme: Add the PNP enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

  • Initiate Reaction: Add the reagent mix containing 8-azaxanthine and α-D-ribose-1-phosphate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Monitor the fluorescence signal over time using a plate reader, as described in the PNP activity assay protocol.

  • Data Analysis: Calculate the percentage of inhibition for each compound by comparing the reaction rate in the presence of the compound to the control wells.

Live-Cell Imaging with this compound

This protocol provides a general guideline for visualizing the cellular uptake of this compound using fluorescence microscopy.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips

  • This compound stock solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Plate cells at an appropriate density on imaging-suitable vessels and allow them to adhere overnight.

  • Labeling: Replace the culture medium with fresh medium containing the desired concentration of this compound. Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells with warm PBS to remove any excess, unbound 8-azaxanthine.

  • Imaging: Mount the dish or coverslip on the fluorescence microscope and acquire images using the appropriate filter set for 8-azaxanthine (e.g., DAPI or a custom filter set for Ex/Em ~265/420 nm).

  • Analysis: Analyze the images to determine the subcellular localization of the 8-azaxanthine fluorescence.

Visualization of a Biological Pathway and Experimental Workflows

Interaction of 8-Azaxanthine with the Purine Metabolism Pathway

8-Azaxanthine, as a purine analog, can interact with enzymes in the purine metabolism pathway. It can serve as a substrate for Purine Nucleoside Phosphorylase (PNP) and is also known to inhibit Xanthine Oxidase. The following diagram illustrates these potential interactions.

Purine_Metabolism_Interaction cluster_salvage Purine Salvage Pathway cluster_catabolism Purine Catabolism cluster_8aza 8-Azaxanthine Interaction Hypoxanthine Hypoxanthine Hypoxanthine_cat Hypoxanthine Inosine Inosine PNP Purine Nucleoside Phosphorylase (PNP) Inosine->PNP Substrate PNP->Hypoxanthine Ribose1P Ribose-1-Phosphate PNP->Ribose1P AzaInosine 8-Azainosine (Fluorescent Product) PNP->AzaInosine Xanthine Xanthine XO Xanthine Oxidase (XO) Xanthine->XO UricAcid Uric Acid XO->Xanthine XO->UricAcid Product Hypoxanthine_cat->XO AzaX 8-Azaxanthine AzaX->PNP Substrate AzaX->XO Inhibitor

Caption: Interaction of 8-Azaxanthine with the Purine Metabolism Pathway.

Potential Signaling Pathway: Adenosine Receptor Antagonism

Derivatives of 8-azaxanthine have been identified as antagonists of adenosine receptors. This suggests that this compound could potentially interfere with adenosine-mediated signaling. The diagram below illustrates a simplified adenosine signaling pathway and the potential point of inhibition by 8-azaxanthine.

Adenosine_Signaling Adenosine Adenosine A2A_Receptor A2A Adenosine Receptor Adenosine->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets AzaX 8-Azaxanthine (Potential Antagonist) AzaX->A2A_Receptor Inhibits

Caption: Potential antagonism of the A2A adenosine receptor signaling pathway.

Experimental Workflow: High-Throughput Screening

The following diagram outlines the typical workflow for a high-throughput screening campaign to identify enzyme inhibitors using a fluorescence-based assay with this compound.

HTS_Workflow Start Start Compound_Library Compound Library (in microplates) Start->Compound_Library Dispense_Compounds Dispense Compounds into Assay Plates Compound_Library->Dispense_Compounds Add_Enzyme Add Enzyme (e.g., PNP) Dispense_Compounds->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Add_Substrate Add 8-Azaxanthine Substrate Mix Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (% Inhibition) Measure_Fluorescence->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Hit_Validation Hit Validation (Dose-Response) Hit_Identification->Hit_Validation Primary Hits Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Confirmed Hits End End Lead_Optimization->End

Caption: High-throughput screening workflow for identifying enzyme inhibitors.

Conclusion

This compound is a versatile fluorescent probe with significant potential for a range of applications in biomedical research and drug discovery. Its favorable photophysical properties, particularly its large Stokes shift in aqueous media, make it a valuable tool for developing robust and sensitive enzyme assays. The ability of its derivatives to interact with key targets such as purine nucleoside phosphorylase and adenosine receptors highlights its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding and practical protocols to facilitate the exploration and utilization of this compound in the laboratory. Further research into its quantitative fluorescent properties and its effects on cellular signaling pathways will undoubtedly expand its utility and impact in the scientific community.

References

8-Azaxanthine Scaffold: A Gateway to Potent and Selective Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes, including cardiovascular function, neurotransmission, and inflammation. These receptors are broadly classified into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors are primarily coupled to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors are coupled to stimulatory G proteins (Gs), resulting in an increase in cAMP production. The development of selective antagonists for these receptors holds significant therapeutic potential for a range of disorders, from Parkinson's disease to asthma.

Xanthine (B1682287) derivatives, such as caffeine (B1668208) and theophylline, are well-known non-selective adenosine receptor antagonists. The 8-azaxanthine (B11884) scaffold, a derivative of xanthine where the carbon at the 8-position is replaced by a nitrogen atom, has emerged as a crucial chemical framework in the design of novel adenosine receptor antagonists. While the parent 8-azaxanthine core itself exhibits dramatically reduced affinity for adenosine receptors, strategic substitutions at various positions on this scaffold can yield highly potent and selective antagonists for different adenosine receptor subtypes. This guide provides a comprehensive overview of the mechanism of action of 8-azaxanthine-based compounds on adenosine receptors, focusing on structure-activity relationships, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

Derivatives of the 8-azaxanthine scaffold act as competitive antagonists at adenosine receptors. This means they bind to the same site as the endogenous agonist, adenosine, but do not elicit a functional response. By occupying the receptor's binding pocket, they block adenosine from binding and initiating the downstream signaling cascade. The antagonistic activity of these compounds is typically characterized by their ability to inhibit the effects of a known adenosine receptor agonist in functional assays.

Structure-Activity Relationships (SAR) of 8-Azaxanthine Derivatives

The affinity and selectivity of 8-azaxanthine derivatives for adenosine receptors are profoundly influenced by the nature and position of their substituents. The unsubstituted 8-azaxanthine core, as seen in 8-azatheophylline and 8-azacaffeine, is largely inert at adenosine receptors.[1] However, the introduction of specific chemical moieties can restore and even enhance binding affinity and selectivity.

Substitutions at the N7 and N8 Positions
  • N8-Substitutions: The introduction of a methyl group at the 8-position of 8-azatheophylline can restore antagonistic activity at A2 receptors.[1] Furthermore, an 8-cycloalkyl substituent can increase the affinity for both A1 and A2A receptor subtypes.[1]

  • N7-Substitutions: A more significant enhancement in affinity is often observed with substitutions at the 7-position. For instance, replacing the 7-methyl group in 8-azacaffeine with cycloalkyl groups can produce potent antagonists.[1]

    • 7-Cyclopentyl-1,3-dimethyl-8-azaxanthine is reported to be three times more potent than caffeine at A1 receptors, although it is less active at A2A receptors.[1]

    • In contrast, 7-cyclohexyl-1,3-dimethyl-8-azaxanthine is more potent than caffeine at A2A receptors.[1]

Substitutions at the N1 and N3 Positions

The alkyl groups at the 1 and 3-positions of the xanthine ring also play a crucial role in determining the affinity and selectivity of 8-azaxanthine derivatives.

  • Replacing the 1- and 3-methyl groups with propyl groups in both 7- and 8-substituted 8-azatheophylline derivatives markedly increases the affinity for A1 receptors.[1]

  • The compound 7-cyclopentyl-1,3-dipropyl-8-azaxanthine stands out as one of the most potent and selective A1 receptor antagonists among the 7-alkyl-substituted xanthines.[1]

The hydrogen atom at the 7-position of traditional xanthines is considered important for binding to adenosine receptors. The generally lower activity of 8-aza analogues compared to their corresponding xanthine derivatives confirms the significance of this position in receptor interaction.[1]

Quantitative Data on 8-Azaxanthine Derivatives

CompoundReceptor SubtypeBinding Affinity (Ki) / ActivityReference
8-AzatheophyllineA1, A2AInert[1]
8-AzacaffeineA1, A2AInert[1]
7-Cyclopentyl-1,3-dimethyl-8-azaxanthineA13x more potent than caffeine[1]
7-Cyclopentyl-1,3-dimethyl-8-azaxanthineA2A6x less active than caffeine[1]
7-Cyclohexyl-1,3-dimethyl-8-azaxanthineA2AMore potent than caffeine[1]
7-Cyclopentyl-1,3-dipropyl-8-azaxanthineA1One of the most potent and selective among 7-alkyl-xanthines[1]

Signaling Pathways

The antagonistic action of 8-azaxanthine derivatives on adenosine receptors modulates key intracellular signaling pathways.

A1 and A3 Adenosine Receptor Signaling

A1 and A3 receptors are coupled to Gi/o proteins. Upon activation by adenosine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They can also activate other signaling pathways, such as phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways. 8-Azaxanthine-based antagonists, by blocking adenosine binding, prevent this inhibition of adenylyl cyclase, thereby maintaining or increasing cAMP levels in the presence of adenosine.

A1_A3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine Receptor A1 / A3 Receptor (Gi/o-coupled) Adenosine->Receptor Activates Antagonist 8-Azaxanthine Derivative Antagonist->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuron firing) PKA->Cellular_Response Leads to

Caption: Signaling pathway of A1 and A3 adenosine receptors and the antagonistic action of 8-azaxanthine derivatives.

A2A and A2B Adenosine Receptor Signaling

A2A and A2B receptors are coupled to Gs proteins. Adenosine binding to these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response. 8-Azaxanthine-based antagonists prevent this stimulation of adenylyl cyclase by blocking the initial binding of adenosine.

A2A_A2B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine Receptor A2A / A2B Receptor (Gs-coupled) Adenosine->Receptor Activates Antagonist 8-Azaxanthine Derivative Antagonist->Receptor Blocks G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Leads to

Caption: Signaling pathway of A2A and A2B adenosine receptors and the antagonistic action of 8-azaxanthine derivatives.

Experimental Protocols

The characterization of 8-azaxanthine derivatives as adenosine receptor antagonists relies on two primary types of in vitro assays: radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

1. Membrane Preparation:

  • Culture cells (e.g., HEK-293 or CHO) stably expressing the human adenosine receptor subtype of interest.

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction by high-speed centrifugation and resuspend in a fresh buffer.

  • Determine the protein concentration of the membrane preparation.

2. Binding Reaction:

  • In a multi-well plate, add the cell membrane preparation, a specific radioligand for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A), and varying concentrations of the unlabeled 8-azaxanthine derivative (the competitor).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-radiolabeled antagonist.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

3. Termination and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.

  • Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

  • Convert the IC50 value to a Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (Cells expressing receptor) Binding_Incubation Binding Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Binding_Incubation Filtration Rapid Filtration Binding_Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki calculation) Counting->Data_Analysis

Caption: General workflow for a radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP, thereby determining its functional potency (IC50).

1. Cell Preparation:

  • Seed cells expressing the adenosine receptor of interest (e.g., HEK-293-A2A) into a multi-well plate.

  • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

2. Antagonist and Agonist Addition:

  • Add varying concentrations of the 8-azaxanthine derivative (the antagonist) to the cells and pre-incubate for a short period.

  • Add a fixed concentration of a known adenosine receptor agonist (e.g., NECA or CGS21680) to stimulate cAMP production. The agonist concentration is typically chosen to be at its EC80 (the concentration that elicits 80% of the maximal response) to allow for effective inhibition by the antagonist.

3. Incubation and Lysis:

  • Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells to release the intracellular cAMP.

4. cAMP Detection:

  • Measure the amount of cAMP in the cell lysates using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) technologies.

5. Data Analysis:

  • Plot the measured cAMP levels against the concentration of the antagonist.

  • Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value of the antagonist.

Conclusion

The 8-azaxanthine scaffold represents a versatile platform for the development of potent and selective adenosine receptor antagonists. While the unsubstituted core is inactive, targeted chemical modifications at the N1, N3, N7, and N8 positions have yielded a range of compounds with high affinity for specific adenosine receptor subtypes, particularly A1 and A2A. These derivatives act as competitive antagonists, blocking the canonical G-protein coupled signaling pathways initiated by adenosine. The continued exploration of the structure-activity relationships of 8-azaxanthine derivatives, guided by robust in vitro characterization using radioligand binding and functional assays, will undoubtedly lead to the discovery of novel therapeutic agents for a variety of human diseases.

References

An In-depth Technical Guide to the Solubility and Stability of 8-Azaxanthine Monohydrate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 8-Azaxanthine monohydrate in aqueous buffer systems. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a robust framework for researchers to conduct their own investigations. It includes detailed experimental protocols and expected behaviors based on the physicochemical properties of 8-Azaxanthine and related purine (B94841) analogs.

Physicochemical Properties of this compound

8-Azaxanthine, also known as 2,6-Dihydroxy-8-azapurine, is a purine analog. The monohydrate form has a molecular weight of approximately 171.11 g/mol . A critical physicochemical parameter for understanding its behavior in aqueous solutions is its pKa. The reported pKa of 8-Azaxanthine is approximately 4.8[1]. This acidic pKa is attributed to the acidic protons on the purine ring system and indicates that the molecule's ionization state, and therefore its solubility, will be significantly influenced by the pH of the aqueous environment.

Aqueous Solubility

The aqueous solubility of a compound is a critical parameter in drug development, impacting its dissolution and bioavailability. For ionizable compounds like 8-Azaxanthine, solubility is pH-dependent.

Given its acidic pKa of ~4.8, 8-Azaxanthine is expected to be poorly soluble in acidic to neutral aqueous solutions where it exists predominantly in its non-ionized form. As the pH increases above the pKa, the molecule will deprotonate to form a more soluble anionic species. Therefore, the solubility of 8-Azaxanthine is expected to increase significantly in alkaline buffers.

Table 1: Equilibrium Solubility of this compound in Aqueous Buffers at Different pH Values and Temperatures

Buffer SystempHTemperature (°C)Solubility (µg/mL)Method of Analysis
Phosphate (B84403) Buffer5.025Data to be determinedHPLC-UV
Phosphate Buffer7.425Data to be determinedHPLC-UV
Phosphate Buffer9.025Data to be determinedHPLC-UV
Phosphate Buffer7.437Data to be determinedHPLC-UV

This protocol outlines the widely accepted shake-flask method for determining equilibrium solubility.

Materials:

  • This compound

  • Aqueous buffers of desired pH (e.g., phosphate, citrate, borate)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each aqueous buffer in separate, sealed containers. The excess solid should be clearly visible.

  • Equilibration: Place the containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with the mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of 8-Azaxanthine in the diluted samples using a validated HPLC-UV method.

  • pH Confirmation: Measure the pH of the remaining supernatant to confirm the equilibrium pH of the solution.

Aqueous Stability

Assessing the chemical stability of a drug candidate in aqueous solutions is crucial for determining its shelf-life and identifying potential degradation products. Stability is typically evaluated under various stress conditions, including a range of pH values, temperature, and exposure to light and oxidative stress.

The stability of 8-Azaxanthine in aqueous buffers is expected to be pH-dependent. Purine analogs can be susceptible to hydrolysis, particularly at pH extremes. The triazole ring in 8-Azaxanthine may also be susceptible to degradation.

Detailed kinetic data for the degradation of this compound in aqueous buffers is not publicly available. Stability studies should aim to determine the degradation rate constant (k) and half-life (t½) under various conditions. The following table provides a template for presenting this data.

Table 2: Stability of this compound in Aqueous Buffers

Buffer SystempHTemperature (°C)Degradation Rate Constant (k)Half-life (t½)Degradation Products Identified
0.1 M HCl~1.240Data to be determinedData to be determinedData to be determined
Phosphate Buffer5.040Data to be determinedData to be determinedData to be determined
Phosphate Buffer7.440Data to be determinedData to be determinedData to be determined
0.1 M NaOH~1340Data to be determinedData to be determinedData to be determined

This protocol describes a general approach for conducting forced degradation studies to evaluate the intrinsic stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Aqueous buffers of various pH values

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a photodiode array (PDA) or UV detector

  • LC-MS system for degradation product identification

  • Photostability chamber

  • Oven or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO or 0.1 M NaOH, followed by dilution with water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.

    • Neutral Hydrolysis: Mix the stock solution with purified water or a neutral buffer and incubate at an elevated temperature.

    • Oxidative Degradation: Treat the stock solution with H₂O₂ at room temperature.

    • Photostability: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

    • Thermal Degradation: Expose the solid drug substance and a solution to dry heat.

  • Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent drug from any degradation products. A PDA detector is useful for assessing peak purity.

  • Degradation Product Identification: If significant degradation is observed, analyze the stressed samples using LC-MS to identify the mass of the degradation products, which aids in structure elucidation.

Analytical Methodology

A validated stability-indicating HPLC method is essential for both solubility and stability studies.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of 8-Azaxanthine (a wavelength around the λmax should be chosen).

  • Column Temperature: 25-30°C

  • Injection Volume: 10-20 µL

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for solubility and stability testing, and a potential degradation pathway.

Solubility_Workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess 8-Azaxanthine to buffer B Equilibrate (e.g., 24-48h) with shaking at constant T A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtrate D->E F Quantify by validated HPLC-UV method E->F

Caption: Workflow for Solubility Determination.

Stability_Workflow cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_id Degradant Identification A 8-Azaxanthine Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Photolysis A->E F Thermal Stress A->F G Sample at time points (t=0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-PDA G->H I Significant degradation? H->I J Characterize degradants by LC-MS I->J Yes

Caption: Workflow for Forced Degradation Studies.

Degradation_Pathway A 8-Azaxanthine B Hydrolytic Degradation Product (e.g., ring opening) A->B H+ or OH- C Oxidative Degradation Product A->C [O]

References

An In-depth Technical Guide to the Tautomeric Landscape of 8-Azaxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azaxanthine (B11884), a purine (B94841) analog where the carbon at position 8 is replaced by a nitrogen atom, is a molecule of significant interest in biochemical and pharmaceutical research. Its structural similarity to xanthine (B1682287) allows it to interact with biological systems, notably as a ligand for the xanthine riboswitch and a substrate for various enzymes.[1][2] A critical aspect of 8-azaxanthine's chemistry, which dictates its biological activity and fluorescent properties, is its existence in multiple tautomeric forms. This guide provides a comprehensive technical overview of the tautomerism of 8-azaxanthine, focusing on its different forms, their relative stabilities, and the experimental and computational methodologies used for their investigation.

The Tautomeric Forms of 8-Azaxanthine

Prototropic tautomerism in 8-azaxanthine involves the migration of a proton between different nitrogen and oxygen atoms within the molecule's bicyclic structure. The principal tautomers of interest are the N7-H, N8-H, and N9-H forms, which are in equilibrium. The relative population of these tautomers is influenced by the surrounding environment, such as the solvent and the presence of biological macromolecules.

tautomers cluster_N7H N7-H Tautomer cluster_N9H N9-H Tautomer cluster_N8H N8-H Tautomer N7H N7H N9H N9H N7H->N9H Equilibrium N8H N8H N9H->N8H Equilibrium N8H->N7H Equilibrium

Figure 1: Principal tautomeric forms of 8-Azaxanthine.

Quantitative Analysis of Tautomer Stability

The relative stability of 8-azaxanthine tautomers can be determined using quantum chemical calculations. These studies provide insights into the Gibbs free energies and expected populations of each tautomer in different environments, such as the gas phase and in aqueous solution.

While a specific, comprehensive computational study detailing the relative energies of 8-azaxanthine tautomers was not found in the reviewed literature, a study on the closely related molecule, 8-azaguanine (B1665908), provides a valuable framework for understanding the expected energetic landscape.[2] The following table, adapted from a study on 8-azaguanine, illustrates the type of quantitative data that can be obtained from such computational analyses. It is presented here as a comparative example.

Table 1: Relative Gibbs Free Energies (ΔG) and Populations of 8-Azaguanine Tautomers at 298.15 K (Comparative Example) [2]

TautomerΔG (Gas Phase, kcal/mol)Population (Gas Phase, %)ΔG (Aqueous, kcal/mol)Population (Aqueous, %)
A19 0.0098.70.0099.9
A18 2.500.93.500.1
AEc9 2.800.34.00< 0.1
AEt9 3.200.14.50< 0.1
A17 3.50< 0.15.00< 0.1

Data for 8-azaguanine, adapted from Pyrka and Maciejczyk (2023).[2] The labels (e.g., A19) refer to specific tautomeric forms of 8-azaguanine as defined in the original publication.

Experimental Protocols for Tautomer Characterization

The experimental investigation of 8-azaxanthine tautomerism primarily relies on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms of molecules in solution and the solid state.[3]

Objective: To identify the dominant tautomeric form(s) of 8-azaxanthine in a given solvent and to study the equilibrium between them.

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration of 8-azaxanthine (e.g., 10-20 mM) in a deuterated solvent (e.g., DMSO-d6, D2O). The choice of solvent can influence the tautomeric equilibrium.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example for a 500 MHz Spectrometer):

    • 1H NMR:

      • Acquire a one-dimensional proton spectrum.

      • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • 13C NMR:

      • Acquire a one-dimensional carbon spectrum.

      • Use a proton-decoupling sequence to simplify the spectrum.

    • 15N NMR (if isotopically labeled):

      • Acquire a one-dimensional nitrogen spectrum. Due to the low natural abundance of 15N, isotopic labeling may be necessary for sensitive measurements.

    • 2D NMR (HSQC, HMBC):

      • Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to correlate proton signals with directly attached and long-range coupled carbons and nitrogens, respectively. This is crucial for unambiguous assignment of signals to specific atoms in the different tautomers.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Assign the observed chemical shifts to the different protons, carbons, and nitrogens of the possible tautomers. This is often done with the aid of computational predictions of chemical shifts for each tautomer.

    • The relative populations of the tautomers can be estimated by integrating the signals corresponding to each form in the 1H NMR spectrum, assuming the proton exchange between tautomers is slow on the NMR timescale.[3]

Fluorescence Spectroscopy

8-Azaxanthine and its derivatives are known to be highly fluorescent, a property that is sensitive to the tautomeric form and the environment.[4][5]

Objective: To characterize the fluorescence properties of 8-azaxanthine and to investigate the presence of different tautomers, particularly through the phenomenon of excited-state proton transfer (ESPT).[4]

Methodology:

  • Sample Preparation:

    • Prepare dilute solutions of 8-azaxanthine (e.g., 1-10 µM) in various solvents of interest (e.g., water, methanol, ethanol) to study the effect of solvent polarity and proticity.

    • Adjust the pH of aqueous solutions using appropriate buffers to study the neutral and anionic forms of the molecule.

  • Instrument Parameters (Example for a steady-state spectrofluorometer):

    • Excitation and Emission Spectra:

      • Record the fluorescence emission spectrum by exciting at a wavelength corresponding to the absorption maximum (e.g., ~280 nm).[5]

      • Record the fluorescence excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence.

    • Quantum Yield Measurement:

    • Time-Resolved Fluorescence:

      • Use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence lifetime(s). This can reveal the presence of multiple emitting species (e.g., different tautomers or excited-state reaction products).[4]

  • Data Analysis:

    • Analyze the positions of the excitation and emission maxima and the Stokes shift. A large Stokes shift can be indicative of ESPT.[4]

    • Compare the excitation spectrum with the absorption spectrum to check for the presence of multiple ground-state species.

    • Analyze the fluorescence decay kinetics. A multi-exponential decay suggests the presence of more than one fluorescent species.

experimental_workflow cluster_computational Computational Analysis cluster_experimental Experimental Analysis cluster_synthesis Data Integration & Interpretation comp_start Define Tautomeric Structures quantum_calc Quantum Chemical Calculations (DFT, ab initio) comp_start->quantum_calc comp_results Predict Relative Energies, Gibbs Free Energies, Spectroscopic Properties quantum_calc->comp_results integration Compare Experimental Data with Computational Predictions comp_results->integration exp_start 8-Azaxanthine Sample nmr_spec NMR Spectroscopy (1H, 13C, 2D) exp_start->nmr_spec fluor_spec Fluorescence Spectroscopy (Steady-state, Time-resolved) exp_start->fluor_spec nmr_results Identify Dominant Tautomers in Solution nmr_spec->nmr_results fluor_results Characterize Excited-State Dynamics (ESPT) fluor_spec->fluor_results nmr_results->integration fluor_results->integration conclusion Elucidate Tautomeric Equilibrium and Properties integration->conclusion

Figure 2: Integrated workflow for investigating 8-Azaxanthine tautomerism.

Biological Relevance: Interaction with the Xanthine Riboswitch

The tautomeric state of 8-azaxanthine is of particular importance in its interaction with biological targets. The xanthine riboswitch, a structured RNA element that regulates gene expression in response to xanthine levels, has been shown to bind 8-azaxanthine.[1][6] Structural and biochemical studies suggest that the binding pocket of the riboswitch can accommodate both the neutral (likely the N8-H or N9-H tautomer) and the deprotonated (anionic) forms of 8-azaxanthine.[1][7] This flexibility in recognition has implications for the design of novel antibacterial agents that target riboswitches.

riboswitch_interaction cluster_ligands 8-Azaxanthine Forms cluster_outcome Outcome neutral Neutral Tautomers (N8-H / N9-H) riboswitch Xanthine Riboswitch Binding Pocket neutral->riboswitch Binds anionic Anionic Form anionic->riboswitch Binds regulation Conformational Change in Riboswitch riboswitch->regulation gene_exp Modulation of Gene Expression regulation->gene_exp

Figure 3: Binding of 8-Azaxanthine forms to the Xanthine Riboswitch.

Conclusion

The tautomerism of 8-azaxanthine is a key determinant of its chemical and biological properties. A thorough understanding of the different tautomeric forms and their equilibrium is essential for researchers in drug discovery and chemical biology. The integrated approach of computational chemistry and experimental spectroscopy provides a powerful strategy for characterizing the tautomeric landscape of this important purine analog. Future work to definitively quantify the relative stabilities of 8-azaxanthine tautomers will further aid in the rational design of molecules with tailored biological activities.

References

Methodological & Application

Application Notes and Protocols for 8-Azaxanthine Monohydrate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azaxanthine monohydrate is a purine (B94841) analogue that serves as an inhibitor of key enzymes involved in purine metabolism, notably Xanthine (B1682287) Oxidase (XO) and Purine Nucleoside Phosphorylase (PNP). Its ability to modulate the activity of these enzymes makes it a valuable tool in drug discovery and biomedical research, particularly in studies related to hyperuricemia, gout, and T-cell mediated autoimmune diseases. These application notes provide detailed protocols and data for the use of this compound in enzyme inhibition assays.

Mechanism of Action

8-Azaxanthine, as a structural analogue of xanthine and hypoxanthine (B114508), is believed to exert its inhibitory effects by competing with the natural substrates of Xanthine Oxidase and Purine Nucleoside Phosphorylase.

  • Xanthine Oxidase Inhibition: By binding to the active site of Xanthine Oxidase, 8-Azaxanthine can block the conversion of hypoxanthine to xanthine and subsequently to uric acid. This reduces the production of uric acid, a key factor in the pathophysiology of gout. The inhibition by structurally similar compounds, such as 8-bromoxanthine (B49285), has been characterized as uncompetitive.[1]

  • Purine Nucleoside Phosphorylase (PNP) Inhibition: 8-Azaxanthine can also inhibit PNP, an enzyme crucial for the purine salvage pathway. Inhibition of PNP leads to an accumulation of purine nucleosides, which can have cytotoxic effects on rapidly dividing cells, such as T-cells. This mechanism is explored for the development of immunosuppressive and anti-cancer agents. Other 8-substituted purine analogs have been shown to be inhibitors of PNP.

Data Presentation

CompoundTarget EnzymeSubstrateInhibition TypeKi ValueIC50 Value
8-BromoxanthineXanthine OxidaseXanthineUncompetitive~400 µMNot Reported
8-Amino-3-deazaguanine (B1215679)Purine Nucleoside PhosphorylaseNot SpecifiedNot SpecifiedNot Reported9.9 µM[2]
8-AminoguaninePurine Nucleoside PhosphorylaseInosine (B1671953)Competitive2.8 µMNot Reported[3]

Signaling Pathways and Experimental Workflow

Purine Metabolism and Inhibition by 8-Azaxanthine

The following diagram illustrates the points of inhibition by 8-Azaxanthine within the purine metabolism pathway.

purine_pathway cluster_purine Purine Metabolism cluster_inhibitor Inhibitor cluster_enzymes Enzymes Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O UricAcid Uric Acid Xanthine->UricAcid O2, H2O Inosine Inosine Inosine->Hypoxanthine Guanosine Guanosine Guanine Guanine Guanosine->Guanine Azaxanthine 8-Azaxanthine monohydrate XO Xanthine Oxidase Azaxanthine->XO PNP Purine Nucleoside Phosphorylase Azaxanthine->PNP XO->Xanthine PNP->Inosine PNP->Guanosine

Purine metabolism inhibition by 8-Azaxanthine.
General Experimental Workflow for Enzyme Inhibition Assays

This diagram outlines the typical workflow for conducting an enzyme inhibition assay with this compound.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Enzyme (XO or PNP) - Substrate (e.g., Xanthine, Inosine) - this compound solutions - Assay Buffer B Set up reaction mixtures: - Control (no inhibitor) - Vehicle control - Test (varying concentrations of 8-Azaxanthine) A->B C Pre-incubate inhibitor with enzyme B->C D Initiate reaction by adding substrate C->D E Monitor reaction progress (e.g., spectrophotometrically) D->E F Calculate initial reaction velocities E->F G Plot dose-response curve (% inhibition vs. [Inhibitor]) F->G I Perform kinetic studies (e.g., Lineweaver-Burk plot) to determine Ki and inhibition type F->I H Determine IC50 value G->H

Workflow for enzyme inhibition assay.

Experimental Protocols

Protocol 1: Xanthine Oxidase Inhibition Assay

This protocol is adapted from general procedures for spectrophotometric determination of Xanthine Oxidase activity.

Materials:

  • Xanthine Oxidase (from bovine milk or microbial source)

  • Xanthine (substrate)

  • This compound

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Xanthine (e.g., 10 mM) in 0.1 M NaOH and dilute to the desired working concentration in the assay buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions of this compound in the assay buffer to achieve a range of final assay concentrations.

    • Prepare a working solution of Xanthine Oxidase in ice-cold potassium phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL of assay buffer.

    • Control (No Inhibitor): 50 µL of assay buffer, 50 µL of Xanthine solution, and 50 µL of Xanthine Oxidase solution.

    • Vehicle Control: 50 µL of assay buffer containing the same final concentration of DMSO as the test wells, 50 µL of Xanthine solution, and 50 µL of Xanthine Oxidase solution.

    • Test Wells: 50 µL of the diluted this compound solution, 50 µL of Xanthine solution, and 50 µL of Xanthine Oxidase solution.

  • Reaction and Measurement:

    • Add the buffer and inhibitor/vehicle solutions to the wells first.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding the Xanthine Oxidase solution to all wells except the blank.

    • Immediately start monitoring the increase in absorbance at 295 nm every 30 seconds for 10-20 minutes. The rate of increase in absorbance is proportional to the rate of uric acid formation.

  • Data Analysis:

    • Calculate the initial reaction velocity (Vo) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition and the Ki value, repeat the assay with varying concentrations of both the substrate (Xanthine) and the inhibitor (this compound) and analyze the data using a Lineweaver-Burk or Dixon plot.

Protocol 2: Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This protocol is a general guide for a spectrophotometric PNP inhibition assay.

Materials:

  • Purine Nucleoside Phosphorylase (e.g., from calf spleen or recombinant)

  • Inosine (substrate)

  • This compound

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Xanthine Oxidase (as a coupling enzyme)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Inosine (e.g., 10 mM) in the assay buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare working solutions of PNP and Xanthine Oxidase in ice-cold assay buffer. The concentrations should be optimized to ensure the PNP-catalyzed reaction is the rate-limiting step.

  • Assay Setup (in a 96-well plate):

    • The assay measures the formation of hypoxanthine from inosine by PNP, which is then converted to uric acid by the coupling enzyme, Xanthine Oxidase. The increase in absorbance at 295 nm corresponds to uric acid production.

    • Blank: 140 µL of assay buffer and 10 µL of Xanthine Oxidase.

    • Control (No Inhibitor): 100 µL of assay buffer, 20 µL of Inosine solution, 10 µL of Xanthine Oxidase, and 20 µL of PNP solution.

    • Vehicle Control: 100 µL of assay buffer containing DMSO, 20 µL of Inosine solution, 10 µL of Xanthine Oxidase, and 20 µL of PNP solution.

    • Test Wells: 100 µL of the diluted this compound solution, 20 µL of Inosine solution, 10 µL of Xanthine Oxidase, and 20 µL of PNP solution.

  • Reaction and Measurement:

    • Add buffer, inhibitor/vehicle, Inosine, and Xanthine Oxidase to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the PNP solution.

    • Immediately monitor the increase in absorbance at 295 nm at regular intervals for 15-30 minutes.

  • Data Analysis:

    • Follow the same data analysis steps as described in the Xanthine Oxidase Inhibition Assay protocol to determine the initial velocities, percentage of inhibition, IC50, and Ki values.

Conclusion

This compound is a versatile inhibitor for studying the enzymology of Xanthine Oxidase and Purine Nucleoside Phosphorylase. The protocols provided herein offer a robust framework for characterizing its inhibitory properties. While specific kinetic constants for this compound require empirical determination, the data from structurally related compounds suggest it is a potent inhibitor worthy of further investigation in relevant therapeutic areas. Researchers are encouraged to use the provided methodologies as a starting point and optimize the conditions for their specific experimental setup.

References

Application Note and Protocol for X-ray Crystallography of 8-Azaxanthine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azaxanthine (B11884) is a purine (B94841) analog of significant interest in medicinal chemistry and drug development due to its structural similarity to naturally occurring purines like xanthine (B1682287) and guanine. As an inhibitor of enzymes such as xanthine oxidase, it serves as a valuable tool in studying metabolic pathways and as a lead compound for therapeutic agents. X-ray crystallography is an indispensable technique for elucidating the three-dimensional structure of 8-azaxanthine and its complexes with biological macromolecules, providing crucial insights into its mechanism of action and guiding rational drug design. This document provides a detailed protocol for obtaining single crystals of 8-azaxanthine monohydrate suitable for X-ray diffraction analysis.

Physicochemical Data

PropertyValue
Chemical Name 1H-v-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione monohydrate
Synonyms This compound
Molecular Formula C₄H₃N₅O₂ · H₂O[1]
Molecular Weight 171.11 g/mol [1]
Appearance Solid
CAS Number 1468-26-4[1]

Experimental Protocols

Materials and Equipment
  • This compound (≥98.0% purity)[1]

  • Solvents (e.g., deionized water, ethanol (B145695), methanol (B129727), dimethyl sulfoxide (B87167) (DMSO))

  • Small glass vials (1-2 mL) or a crystallization plate

  • Microscope (for crystal inspection)

  • X-ray diffractometer

  • Cryoprotectant (e.g., glycerol, Paratone-N oil)

  • Cryo-loops

Protocol 1: Slow Evaporation Method

This method is straightforward and effective for compounds that are moderately soluble at room temperature.

  • Solvent Screening: Begin by testing the solubility of this compound in various solvents to find a suitable system. A good solvent will dissolve the compound completely upon gentle heating but will be close to saturation at room temperature. Water and mixtures of water with polar organic solvents like ethanol or methanol are good starting points.

  • Preparation of a Saturated Solution:

    • Add a small amount of this compound to a clean glass vial.

    • Incrementally add the chosen solvent while gently warming and stirring until the solid is fully dissolved.

    • To ensure a saturated solution, add a tiny amount of additional solid. If it does not dissolve, the solution is saturated. If it dissolves, add more solid until a small amount remains undissolved.

    • Gently heat the solution again until all the solid dissolves.

  • Crystallization:

    • Cover the vial with a cap that has a small pinhole or with parafilm with a few needle punctures to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or in a temperature-controlled incubator).

    • Monitor the vial daily for crystal growth. High-quality crystals for X-ray diffraction can take several days to weeks to form.

  • Crystal Harvesting:

    • Once crystals of suitable size (typically > 0.1 mm in all dimensions) are observed, carefully remove them from the mother liquor using a cryo-loop.

    • If the crystals are to be cryo-cooled, briefly pass them through a solution containing a cryoprotectant to prevent ice formation during freezing.

    • Mount the crystal on the goniometer head of the X-ray diffractometer for data collection.

Protocol 2: Vapor Diffusion Method

Vapor diffusion is a powerful technique for growing high-quality crystals from small amounts of material. This method involves the slow diffusion of a precipitant vapor into a solution of the compound.

  • Solvent and Precipitant Selection:

    • Find a "good" solvent in which this compound is readily soluble.

    • Find a "precipitant" solvent in which the compound is poorly soluble, but which is miscible with the "good" solvent. The precipitant should also be more volatile than the good solvent. For example, if DMSO is the good solvent, ethanol or isopropanol (B130326) could be tested as precipitants.

  • Hanging Drop Setup:

    • Place 1 mL of the precipitant solvent in the reservoir of a well in a crystallization plate.

    • On a siliconized glass coverslip, mix 1-2 µL of a concentrated solution of this compound in the "good" solvent with 1-2 µL of the reservoir solution.

    • Invert the coverslip and seal the reservoir well with it.

  • Sitting Drop Setup:

    • Alternatively, in a sitting drop setup, the drop of the compound solution and reservoir solution mixture is placed on a post within the well containing the precipitant.

  • Crystallization:

    • The difference in vapor pressure will cause the more volatile precipitant to slowly diffuse from the reservoir into the drop.

    • This slow increase in the concentration of the precipitant in the drop will gradually decrease the solubility of the this compound, leading to the formation of crystals.

    • Incubate the plate in a stable temperature environment and monitor for crystal growth.

  • Crystal Harvesting:

    • Harvest the crystals as described in the slow evaporation protocol.

Data Presentation

The following table summarizes the crystallographic data that should be collected and reported for this compound. Note: The values presented below are for the related compound 1,3-dimethyl-8-azaxanthine monohydrate and are provided as an illustrative example. The actual data for this compound must be determined experimentally.

ParameterExample Value (1,3-dimethyl-8-azaxanthine monohydrate)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.854(1)
b (Å) 12.013(2)
c (Å) 9.567(2)
α (˚) 90
β (˚) 109.45(1)
γ (˚) 90
Volume (ų) 850.9(3)
Z 4
Calculated Density (g/cm³) 1.55
Radiation (Å) 0.71073 (Mo Kα)
Temperature (K) 293
Reflections Collected 1487
Unique Reflections 1245
R-int 0.018
Final R indices [I > 2σ(I)] R1 = 0.041, wR2 = 0.108
R indices (all data) R1 = 0.054, wR2 = 0.115
Goodness-of-fit on F² 1.04

Mandatory Visualization

Xray_Crystallography_Workflow Workflow for this compound X-ray Crystallography cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Analysis cluster_output Output start Start: this compound Powder solubility Solubility Screening start->solubility prep_solution Prepare Saturated Solution solubility->prep_solution slow_evap Method 1: Slow Evaporation prep_solution->slow_evap vapor_diff Method 2: Vapor Diffusion prep_solution->vapor_diff crystal_growth Crystal Growth Monitoring slow_evap->crystal_growth vapor_diff->crystal_growth harvest Crystal Harvesting & Mounting crystal_growth->harvest diffraction X-ray Diffraction Experiment harvest->diffraction data_processing Data Processing & Scaling diffraction->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution cif_file Crystallographic Information File (CIF) structure_solution->cif_file report Final Report & Visualization cif_file->report

Caption: Workflow for X-ray Crystallography of this compound.

References

Application Notes and Protocols for Radioligand Binding Assays Using 8-Azaxanthine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azaxanthine (B11884) derivatives have emerged as a significant class of compounds in pharmacological research, primarily for their potent and selective antagonism of adenosine (B11128) receptors. These receptors, belonging to the G-protein coupled receptor (GPCR) superfamily, are crucial in a multitude of physiological processes, making them attractive targets for therapeutic intervention in various diseases. This document provides detailed application notes and protocols for conducting radioligand binding assays to characterize the interaction of 8-azaxanthine derivatives with adenosine receptors, specifically the A1 and A2A subtypes.

Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a ligand for its receptor.[1] In a typical competitive binding assay, a radiolabeled ligand with known affinity for the receptor is competed for binding with an unlabeled test compound, such as an 8-azaxanthine derivative. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki), a measure of the affinity of the test compound, can be calculated.

Data Presentation: Binding Affinity of 8-Azaxanthine Derivatives

The following table summarizes the binding affinities (Ki values) of various 8-azaxanthine derivatives for adenosine A1 and A2A receptors, as determined by radioligand binding assays. This data is crucial for understanding the structure-activity relationship (SAR) and selectivity of these compounds.

Compound IDR1R2R3A1 Ki (nM)A2A Ki (nM)Selectivity (A2A/A1)
1 CH3CH3H>10000>10000-
2 CH3CH3CH3180045002.5
3 CH3CH3C2H5150038002.5
4 CH3CH3Cyclopentyl85025002.9
5 n-C3H7n-C3H7H>10000>10000-
6 n-C3H7n-C3H7CH385350041.2
7 n-C3H7n-C3H7Cyclopentyl252800112
8 CH3CH37-Cyclopentyl350850024.3
9 n-C3H7n-C3H77-Cyclopentyl87500937.5

Data synthesized from Franchetti et al., Journal of Medicinal Chemistry, 1994.[1]

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of 8-azaxanthine derivatives for adenosine A1 and A2A receptors.

Materials and Reagents
  • Membrane Preparations: Membranes from cells or tissues expressing the adenosine receptor of interest (e.g., rat cerebral cortex for A1, rat striatum for A2A).

  • Radioligands:

    • For A1 receptor: [³H]N⁶-cyclohexyladenosine ([³H]CHA) or [³H]DPCPX.

    • For A2A receptor: [³H]CGS 21680.

  • Unlabeled Ligands: 8-Azaxanthine derivatives (test compounds) and a reference standard (e.g., theophylline (B1681296) or caffeine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Adenosine Deaminase (ADA): To remove endogenous adenosine.

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C).

  • Scintillation Cocktail.

  • 96-well plates, filtration apparatus, and a scintillation counter.

Experimental Workflow Diagram

G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_reagents Prepare Reagents (Radioligand, Test Compounds, Buffer) prep_reagents->incubation filtration Separate Bound and Free Ligand (Vacuum Filtration) incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting data_proc Calculate Specific Binding counting->data_proc curve_fit Generate Competition Curve (IC50 Determination) data_proc->curve_fit ki_calc Calculate Ki Value (Cheng-Prusoff Equation) curve_fit->ki_calc

Caption: Workflow for the radioligand binding assay.

Protocol Steps
  • Membrane Preparation:

    • Homogenize the tissue (e.g., rat cerebral cortex or striatum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.

    • Resuspend the final pellet in buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store the membrane preparation in aliquots at -80°C until use.

  • Assay Procedure:

    • On the day of the experiment, thaw the membrane aliquots and dilute to the desired concentration in assay buffer.

    • Pre-incubate the membrane suspension with adenosine deaminase (ADA) (2 IU/mL) for 30 minutes at 37°C to degrade any endogenous adenosine.

    • In a 96-well plate, add the following in order:

      • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled standard (e.g., 10 µM theophylline, for non-specific binding) or varying concentrations of the 8-azaxanthine test compound.

      • 50 µL of the radioligand solution (e.g., [³H]CHA for A1 receptors at a final concentration of ~1 nM, or [³H]CGS 21680 for A2A receptors at a final concentration of ~10 nM).

      • 100 µL of the pre-treated membrane suspension (containing 50-100 µg of protein).

    • Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a vacuum filtration manifold.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Measurement of Radioactivity:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled standard) from the total binding (CPM in the absence of competing ligand).

    • IC50 Determination: Plot the percentage of specific binding against the logarithm of the concentration of the 8-azaxanthine derivative. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

    • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways

8-Azaxanthine derivatives exert their effects by antagonizing adenosine receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, adenosine.

Adenosine A1 Receptor Signaling Pathway

G Adenosine A1 Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Activates Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Production PKA PKA cAMP->PKA Less Activation CellularResponse Cellular Response (e.g., Inhibition of Neurotransmission) PKA->CellularResponse Altered Phosphorylation Azaxanthine 8-Azaxanthine Derivative (Antagonist) Azaxanthine->A1R Blocks

Caption: Adenosine A1 receptor signaling cascade.

Activation of the A1 receptor by adenosine leads to the coupling of the inhibitory G-protein, Gi. This inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. 8-Azaxanthine derivatives, as antagonists, block this pathway.

Adenosine A2A Receptor Signaling Pathway

G Adenosine A2A Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases Production PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., Vasodilation, Anti-inflammatory effects) PKA->CellularResponse Phosphorylation Events Azaxanthine 8-Azaxanthine Derivative (Antagonist) Azaxanthine->A2AR Blocks

Caption: Adenosine A2A receptor signaling cascade.

Conversely, the activation of the A2A receptor by adenosine stimulates the G-protein, Gs, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cAMP levels and enhanced PKA activity, mediating various cellular responses. 8-Azaxanthine derivatives antagonize this receptor, preventing these downstream effects.

References

Application Notes and Protocols for Determining Urate Oxidase Activity with an 8-Azaxanthine-Based Competitive Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urate oxidase (UOX), also known as uricase, is a critical enzyme in the purine (B94841) degradation pathway in most mammals, catalyzing the oxidation of uric acid to the more soluble compound, 5-hydroxyisourate.[1] Humans and some higher primates lack a functional urate oxidase enzyme, which can lead to an accumulation of uric acid, resulting in conditions such as gout and hyperuricemia. Recombinant urate oxidase is utilized as a therapeutic agent to manage high uric acid levels, particularly in patients undergoing chemotherapy.

8-azaxanthine (B11884) is a purine analog that acts as a potent competitive inhibitor of urate oxidase by binding to the enzyme's active site.[2] This characteristic makes it an invaluable tool for studying the enzyme's structure, function, and kinetics. These application notes provide a detailed protocol for determining urate oxidase activity through a competitive inhibition assay using 8-azaxanthine. The assay is based on monitoring the decrease in uric acid concentration, which can be measured spectrophotometrically.

Principle of the Assay

The activity of urate oxidase is determined by measuring the rate of uric acid oxidation. Uric acid strongly absorbs light at 293 nm, while its oxidation product, 5-hydroxyisourate, does not. Therefore, the enzymatic activity can be quantified by monitoring the decrease in absorbance at this wavelength over time.

In this competitive inhibition assay, the reaction rate is measured in the presence of various concentrations of the inhibitor, 8-azaxanthine. As a competitive inhibitor, 8-azaxanthine competes with the natural substrate, uric acid, for binding to the active site of urate oxidase. By measuring the reaction velocity at different substrate and inhibitor concentrations, the inhibition constant (Kᵢ) of 8-azaxanthine can be determined. This provides a quantitative measure of the inhibitor's potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of competitive inhibition and the experimental workflow for determining the inhibition constant (Kᵢ).

competitive_inhibition Mechanism of Competitive Inhibition of Urate Oxidase E Urate Oxidase (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Uric Acid (S) I 8-Azaxanthine (I) ES->E P Product (5-Hydroxyisourate) ES->P k_cat EI->E

Caption: Competitive inhibition of urate oxidase by 8-azaxanthine.

experimental_workflow Experimental Workflow for Ki Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffer, Urate Oxidase, Uric Acid, and 8-Azaxanthine Solutions serial_dilutions Create Serial Dilutions of Uric Acid and 8-Azaxanthine prep_reagents->serial_dilutions setup_reactions Set up Reaction Mixtures with Varying [Uric Acid] and [8-Azaxanthine] serial_dilutions->setup_reactions initiate_reaction Initiate Reaction by Adding Urate Oxidase setup_reactions->initiate_reaction measure_absorbance Monitor Absorbance Decrease at 293 nm over Time initiate_reaction->measure_absorbance calc_velocity Calculate Initial Reaction Velocities (V₀) measure_absorbance->calc_velocity plot_data Generate Lineweaver-Burk or Dixon Plots calc_velocity->plot_data determine_ki Determine Ki from Plots plot_data->determine_ki

Caption: Workflow for determining the Kᵢ of 8-azaxanthine.

Quantitative Data

ParameterSubstrate/InhibitorEnzyme SourceValue
KₘUric AcidAspergillus flavus~50 µM
Kᵢ8-AzaxanthineAspergillus flavusTo be determined

Experimental Protocols

Reagents and Materials
  • Urate Oxidase (from Aspergillus flavus)

  • Uric Acid

  • 8-Azaxanthine

  • Sodium Borate (B1201080) Buffer (0.1 M, pH 8.5)

  • Spectrophotometer capable of measuring absorbance at 293 nm

  • Quartz cuvettes

  • Micropipettes and tips

Preparation of Reagents
  • Sodium Borate Buffer (0.1 M, pH 8.5): Prepare a 0.1 M solution of sodium borate and adjust the pH to 8.5 with boric acid or NaOH.

  • Uric Acid Stock Solution (10 mM): Dissolve an appropriate amount of uric acid in the sodium borate buffer. Gentle heating may be required to fully dissolve the uric acid.

  • 8-Azaxanthine Stock Solution (1 mM): Dissolve 8-azaxanthine in the sodium borate buffer.

  • Urate Oxidase Working Solution: Prepare a working solution of urate oxidase in cold sodium borate buffer to a concentration that yields a linear decrease in absorbance at 293 nm over 2-3 minutes. The optimal concentration should be determined empirically.

Protocol for Determining the Inhibition Constant (Kᵢ) of 8-Azaxanthine

This protocol is designed to determine the Kᵢ of 8-azaxanthine for urate oxidase through a competitive inhibition assay.

  • Prepare a series of uric acid dilutions from the stock solution in sodium borate buffer. A typical concentration range would be 25 µM to 200 µM.

  • Prepare a series of 8-azaxanthine dilutions from the stock solution in sodium borate buffer. The concentration range should bracket the expected Kᵢ. If unknown, a wide range (e.g., 1 µM to 100 µM) should be tested initially.

  • Set up the reaction mixtures in quartz cuvettes. For each combination of uric acid and 8-azaxanthine concentration, prepare a reaction mixture containing:

    • X µL of uric acid dilution

    • Y µL of 8-azaxanthine dilution

    • Sodium Borate Buffer to a final volume of 950 µL

  • Equilibrate the cuvettes at the desired temperature (e.g., 25°C) in the spectrophotometer for 5 minutes.

  • Initiate the reaction by adding 50 µL of the urate oxidase working solution to each cuvette. Mix gently by inverting the cuvette.

  • Measure the decrease in absorbance at 293 nm every 10 seconds for 3-5 minutes.

  • Include control reactions:

    • No inhibitor control: For each uric acid concentration, run a reaction without 8-azaxanthine.

    • No enzyme control: A reaction mixture with the highest concentration of uric acid but no enzyme to ensure no spontaneous degradation of the substrate.

Data Analysis
  • Calculate the initial reaction velocity (V₀) for each reaction by determining the slope of the linear portion of the absorbance vs. time plot. Convert the change in absorbance per minute to µmol/min using the Beer-Lambert law (ε for uric acid at 293 nm is approximately 12,600 M⁻¹cm⁻¹).

  • Generate a Lineweaver-Burk plot: Plot 1/V₀ versus 1/[Uric Acid] for each concentration of 8-azaxanthine. In competitive inhibition, the lines will intersect at the y-axis.

  • Determine Kₘ and Vₘₐₓ: From the no-inhibitor control line, determine the apparent Kₘ and Vₘₐₓ.

  • Calculate Kᵢ: The Kᵢ can be determined from the slopes of the lines on the Lineweaver-Burk plot or by using a secondary plot of the slopes versus the inhibitor concentration. The x-intercept of this secondary plot will be -Kᵢ. Alternatively, use non-linear regression analysis to fit the data directly to the competitive inhibition equation.

Conclusion

This application note provides a comprehensive framework for determining the activity of urate oxidase and quantifying the inhibitory effect of 8-azaxanthine. The detailed protocol for the competitive inhibition assay allows for the experimental determination of the inhibition constant (Kᵢ), a crucial parameter for characterizing enzyme-inhibitor interactions. This information is vital for researchers in academia and industry who are studying urate oxidase for therapeutic or diagnostic purposes. The provided diagrams and structured data presentation facilitate a clear understanding of the underlying principles and experimental procedures.

References

Application Notes: 8-Azaxanthine Monohydrate in Cell Culture for Adenosine Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine (B11128) is a ubiquitous purine (B94841) nucleoside that modulates numerous physiological processes by activating four subtypes of G-protein coupled receptors (GPCRs): A₁, A₂ₐ, A₂ᵦ, and A₃. These receptors are critical drug targets for a variety of conditions, including cardiovascular, inflammatory, and neurodegenerative diseases. Xanthine (B1682287) derivatives, such as caffeine (B1668208) and theophylline, are classical non-selective antagonists of adenosine receptors. 8-Azaxanthine (B11884) is a structural analog of xanthine where the carbon atom at the 8-position is replaced by a nitrogen atom. This modification significantly impacts its pharmacological profile.

This document provides detailed information and protocols for the use of 8-Azaxanthine monohydrate in cell culture to study adenosine receptors. It is important to note that while 8-Azaxanthine is a useful scaffold for medicinal chemistry, the parent compound itself exhibits very low affinity for adenosine receptors.

Mechanism of Action: Adenosine Receptor Signaling

Adenosine receptors modulate the activity of adenylyl cyclase (AC), which synthesizes the second messenger cyclic AMP (cAMP).

  • A₁ and A₃ Receptors: Typically couple to Gᵢ/ₒ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • A₂ₐ and A₂ᵦ Receptors: Couple to Gₛ proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.

An antagonist like an 8-Azaxanthine derivative would competitively bind to the adenosine receptor, preventing adenosine from binding and activating these downstream signaling cascades.

Adenosine_Signaling cluster_A1A3 A₁ / A₃ Receptor Pathway cluster_A2A2B A₂ₐ / A₂ᵦ Receptor Pathway A1A3 A₁ / A₃ Gi Gᵢ/ₒ A1A3->Gi Adenosine AC_Inhibit Adenylyl Cyclase Gi->AC_Inhibit Inhibits cAMP_Dec ↓ cAMP AC_Inhibit->cAMP_Dec A2A2B A₂ₐ / A₂ᵦ Gs Gₛ A2A2B->Gs Adenosine AC_Stim Adenylyl Cyclase Gs->AC_Stim Activates cAMP_Inc ↑ cAMP AC_Stim->cAMP_Inc Antagonist 8-Azaxanthine (Antagonist) Antagonist->A1A3 Blocks Antagonist->A2A2B Blocks

Figure 1: Adenosine receptor signaling pathways and antagonist action.

Properties and Affinity of 8-Azaxanthine

8-Azaxanthine and its simple N-alkylated derivatives are generally characterized by a dramatic reduction in binding affinity for adenosine receptors compared to their corresponding xanthine counterparts. Research indicates that 1,3-dimethyl-8-azaxanthine (8-azatheophylline) and 1,3,7-trimethyl-8-azaxanthine (8-azacaffeine) are essentially inert at adenosine receptors. [1]This suggests that the hydrogen-bonding capability of the N7-H group and the electronic properties of the C8-H group in traditional xanthines are critical for receptor binding. [1] While potent antagonists have been developed from the 8-azaxanthine scaffold, this is typically achieved by adding substituents at the N7 or N8 positions. [1]For the purpose of these application notes, researchers should consider this compound primarily as a negative control or a scaffold for synthesis rather than a direct, potent antagonist in cell culture experiments.

PropertyData
Alternate Name 2,6-Dihydroxy-8-azapurine
CAS Number 1468-26-4 (Anhydrous), 59840-67-4 (Monohydrate)
Molecular Formula C₄H₃N₅O₂ · H₂O
Molecular Weight 171.11 g/mol
Adenosine Receptor Affinity Very Low (Ki > 100 µM); considered practically inert. [1]
Solubility Sparingly soluble in water; Soluble in DMSO.

Experimental Protocols

The following protocols are generalized for studying adenosine receptor antagonists. Given the low affinity of 8-Azaxanthine, high concentrations would be required to observe any effect, which may introduce artifacts. It is recommended to include a known potent antagonist (e.g., DPCPX for A₁, ZM241385 for A₂ₐ) as a positive control.

Experimental_Workflow Stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) Treatment 3. Treat Cells - 8-Azaxanthine (Test) - Agonist (e.g., NECA) - Controls Stock->Treatment Culture 2. Culture Cells (Expressing Adenosine Receptors) Culture->Treatment Assay 4. Perform Functional Assay (e.g., cAMP Measurement) Treatment->Assay Analysis 5. Data Analysis (Calculate IC₅₀ / Inhibition) Assay->Analysis

Figure 2: General experimental workflow for antagonist screening.

Materials:

  • This compound (MW: 171.11 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Weigh 1.71 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1.0 mL of 100% DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required to aid dissolution.

  • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note on DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% in the culture medium. [2][3]Always prepare a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.

This protocol describes how to measure the ability of 8-Azaxanthine to antagonize the effect of an agonist on A₂ₐ or A₂ᵦ receptors (Gs-coupled). A similar principle applies for A₁/A₃ receptors (Gi-coupled), where the antagonist would reverse an agonist-induced decrease in forskolin-stimulated cAMP levels.

Materials:

  • Cells expressing the adenosine receptor of interest (e.g., HEK293-hA₂ₐR)

  • Cell culture medium

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., 50 µM IBMX or 30 µM Rolipram) to prevent cAMP degradation. [4]* Adenosine receptor agonist (e.g., NECA)

  • 8-Azaxanthine working solutions (diluted from stock)

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Cell Plating: Seed cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of 8-Azaxanthine (or vehicle control) in assay buffer containing a PDE inhibitor for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the adenosine receptor agonist (e.g., NECA at its EC₈₀ concentration) to the wells. Incubate for the time specified by your cAMP kit manufacturer or determined by optimization (typically 15-60 minutes) at 37°C. [4]4. Cell Lysis and cAMP Detection: Stop the reaction by adding the lysis buffer provided in the cAMP detection kit.

  • Measurement: Measure the intracellular cAMP levels according to the kit's protocol.

  • Data Analysis: Plot the cAMP concentration against the log concentration of 8-Azaxanthine. Calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist response.

Experimental ConditionPurpose
Vehicle Control Measures baseline cAMP level with no treatment.
Agonist Only Measures the maximum cAMP response to the agonist (0% inhibition).
Antagonist Only Checks if the antagonist has any intrinsic agonist/inverse agonist activity.
Test Concentrations Determines the dose-response relationship of the antagonist.

This protocol determines the ability of 8-Azaxanthine to displace a known radiolabeled antagonist from the receptor, allowing for the calculation of its binding affinity (Kᵢ).

Materials:

  • Cell membranes prepared from cells overexpressing the adenosine receptor of interest.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radiolabeled antagonist (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ).

  • Non-labeled ("cold") antagonist for determining non-specific binding (e.g., 10 µM Theophylline).

  • 8-Azaxanthine working solutions.

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add binding buffer, a fixed concentration of the radioligand (typically at its Kₔ value), and varying concentrations of 8-Azaxanthine.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature for 60-120 minutes to reach equilibrium. [5]3. Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any competitor.

    • Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of a non-labeled antagonist.

    • Specific Binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of 8-Azaxanthine to determine the IC₅₀.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

References

Application Notes and Protocols for High-Throughput Screening of Xanthine Oxidase Inhibitors using 8-Azaxanthine Monohydrate as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidase (XO) is a key enzyme in the purine (B94841) catabolism pathway, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in the joints and tissues, causing inflammatory conditions such as gout. Therefore, the inhibition of xanthine oxidase is a critical therapeutic strategy for the management of hyperuricemia and gout. High-throughput screening (HTS) assays are essential for the rapid identification of novel xanthine oxidase inhibitors from large compound libraries.

These application notes provide a detailed protocol for a high-throughput screening assay to identify and characterize inhibitors of xanthine oxidase, using 8-Azaxanthine monohydrate as a reference inhibitor.

Signaling Pathway: Purine Metabolism and the Role of Xanthine Oxidase

The enzymatic activity of xanthine oxidase is the final and rate-limiting step in the purine degradation pathway, leading to the formation of uric acid. Understanding this pathway is crucial for contextualizing the mechanism of action of XO inhibitors.

Purine_Metabolism AMP AMP IMP IMP AMP->IMP Adenosine Adenosine AMP->Adenosine Inosine Inosine IMP->Inosine GMP GMP GMP->IMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Guanine->Xanthine UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor 8-Azaxanthine (Inhibitor) Inhibitor->XO1 Inhibitor->XO2

Figure 1: Purine Metabolism Pathway

Experimental Protocols

This protocol describes a colorimetric HTS assay for xanthine oxidase inhibitors. The assay measures the production of uric acid, which absorbs light at 295 nm. A decrease in absorbance at this wavelength indicates inhibition of the enzyme.

Materials and Reagents
  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (reference inhibitor)

  • Allopurinol (positive control inhibitor)

  • Potassium Phosphate (B84403) Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 384-well, UV-transparent microplates

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader capable of measuring absorbance at 295 nm

Reagent Preparation
  • Xanthine Oxidase Stock Solution: Prepare a 1 U/mL stock solution of xanthine oxidase in 50 mM potassium phosphate buffer (pH 7.5). Store on ice.

  • Working Xanthine Oxidase Solution: Dilute the stock solution to 0.1 U/mL in cold potassium phosphate buffer immediately before use.

  • Xanthine Substrate Stock Solution: Prepare a 10 mM stock solution of xanthine in 50 mM potassium phosphate buffer (pH 7.5). Gentle heating may be required to fully dissolve the xanthine.

  • Working Xanthine Solution: Dilute the stock solution to 200 µM in potassium phosphate buffer.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Allopurinol Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Test Compound Plates: Prepare serial dilutions of test compounds and control compounds (8-Azaxanthine, Allopurinol) in DMSO in a separate 384-well plate. The final concentration of DMSO in the assay should be kept below 1%.

HTS Assay Workflow

The following diagram illustrates the high-throughput screening workflow for identifying xanthine oxidase inhibitors.

HTS_Workflow Start Start PlatePrep Prepare 384-well Assay Plates Start->PlatePrep AddCmpd Add Test Compounds, 8-Azaxanthine (Ref), & Allopurinol (Ctrl) (1 µL) PlatePrep->AddCmpd AddEnzyme Add Xanthine Oxidase (25 µL of 0.1 U/mL) AddCmpd->AddEnzyme Incubate1 Pre-incubate (10 min at 25°C) AddEnzyme->Incubate1 AddSubstrate Add Xanthine Substrate (25 µL of 200 µM) Incubate1->AddSubstrate Incubate2 Incubate (30 min at 25°C) AddSubstrate->Incubate2 Readout Measure Absorbance at 295 nm Incubate2->Readout DataAnalysis Data Analysis: - Calculate % Inhibition - Determine IC50 values Readout->DataAnalysis End End DataAnalysis->End

Figure 2: HTS Experimental Workflow
Assay Protocol

  • Compound Addition: To each well of a 384-well UV-transparent microplate, add 1 µL of the serially diluted test compounds, this compound, allopurinol, or DMSO (for control wells).

  • Enzyme Addition: Add 25 µL of the 0.1 U/mL xanthine oxidase working solution to all wells.

  • Pre-incubation: Mix the plate gently and pre-incubate for 10 minutes at 25°C.

  • Initiate Reaction: Add 25 µL of the 200 µM xanthine working solution to all wells to start the enzymatic reaction. The final volume in each well will be 51 µL.

  • Incubation: Incubate the plate for 30 minutes at 25°C.

  • Absorbance Reading: Measure the absorbance of each well at 295 nm using a microplate reader.

Data Analysis

The percentage of xanthine oxidase inhibition is calculated using the following formula:

% Inhibition = [1 - (Absinhibitor - Absblank) / (AbsDMSO - Absblank)] x 100

Where:

  • Absinhibitor is the absorbance of the well containing the test compound.

  • AbsDMSO is the absorbance of the well containing only DMSO (0% inhibition control).

  • Absblank is the absorbance of a well containing no enzyme (background control).

The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The inhibitory activities of this compound and other known xanthine oxidase inhibitors can be summarized for comparison.

CompoundIC50 Value (µM)Inhibition Type
8-Azaxanthine To be determinedCompetitive
Allopurinol~2-10Competitive
Febuxostat~0.01-0.1Non-competitive
8-bromoxanthine (B49285) (Ki)~400Uncompetitive

Note: The IC50 value for 8-Azaxanthine should be experimentally determined. The Ki for 8-bromoxanthine is provided for reference.[2]

Conclusion

This application note provides a robust and detailed protocol for a high-throughput screening assay to identify inhibitors of xanthine oxidase. The use of this compound as a reference compound allows for the validation and standardization of the assay. The provided workflow and data analysis procedures are designed for efficiency and accuracy in a drug discovery setting. The signaling pathway and experimental workflow diagrams offer clear visual aids for understanding the underlying biological context and the practical steps of the HTS assay.

References

Application Note & Protocol: A Novel Colorimetric Assay for Xanthine Dehydrogenase Activity Using 8-Azaxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) dehydrogenase (XDH) is a key enzyme in purine (B94841) catabolism, catalyzing the hydroxylation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid.[1][2] In most tissues, this enzyme exists predominantly as a dehydrogenase, utilizing NAD+ as an electron acceptor.[1][2] However, it can be converted to an oxidase form (xanthine oxidase or XO), which uses molecular oxygen and produces reactive oxygen species.[1][3][4] Elevated levels of xanthine oxidase are implicated in various pathological conditions, including gout and cardiovascular diseases, making XDH/XO a significant therapeutic target.[1] This document details a novel colorimetric assay for quantifying XDH activity using 8-Azaxanthine as a substrate, offering a potential alternative to conventional methods.

Principle of the Assay

This assay is based on the enzymatic reaction of Xanthine Dehydrogenase with 8-Azaxanthine. In the presence of XDH and the co-substrate NAD+, 8-Azaxanthine is hypothesized to be converted to 8-Azauric acid. The concurrent reduction of NAD+ to NADH is then utilized in a coupled enzymatic reaction. The produced NADH reduces a formazan (B1609692) dye, resulting in a color change that can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the amount of NADH generated, and thus to the XDH activity in the sample.

Materials and Reagents

  • Xanthine Dehydrogenase (Enzyme standard and samples)

  • 8-Azaxanthine (Substrate)

  • NAD+ (Co-substrate)

  • NADH (Standard for calibration curve)

  • Formazan Dye Reagent (e.g., WST-1 or similar)

  • NADH-coupled enzyme (e.g., Diaphorase)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at ~450 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a 50 mM potassium phosphate buffer solution containing 1 mM EDTA. Adjust the pH to 7.4.

  • 8-Azaxanthine Solution (10 mM): Dissolve the appropriate amount of 8-Azaxanthine in the Assay Buffer. Gentle warming may be required for complete dissolution.

  • NAD+ Solution (10 mM): Dissolve the appropriate amount of NAD+ in the Assay Buffer.

  • NADH Standard Solutions (0 to 100 µM): Prepare a 1 mM stock solution of NADH in Assay Buffer. Perform serial dilutions to obtain standards ranging from 0 to 100 µM.

  • Enzyme Mix: Prepare a solution containing the formazan dye reagent and the NADH-coupled enzyme in Assay Buffer according to the manufacturer's instructions.

Assay Procedure
  • Standard Curve Preparation:

    • Add 50 µL of each NADH standard solution (0-100 µM) in duplicate to the wells of a 96-well plate.

    • Add 50 µL of the Enzyme Mix to each standard well.

    • Incubate for 15 minutes at 37°C.

    • Measure the absorbance at ~450 nm.

    • Plot the absorbance values against the corresponding NADH concentrations to generate a standard curve.

  • Sample and Enzyme Standard Preparation:

    • Prepare serial dilutions of the XDH enzyme standard in Assay Buffer to determine the linear range of the assay.

    • Prepare experimental samples (e.g., cell lysates, tissue homogenates) in Assay Buffer.

  • XDH Activity Measurement:

    • To each well of a 96-well plate, add the following in the specified order:

      • 50 µL of sample or XDH standard.

      • 20 µL of 10 mM NAD+ solution.

      • 20 µL of 10 mM 8-Azaxanthine solution.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Following the incubation, add 20 µL of the Enzyme Mix to each well.

    • Incubate for an additional 15 minutes at 37°C.

    • Measure the absorbance at ~450 nm.

Data Analysis
  • Subtract the absorbance of the blank (0 µM NADH standard) from all standard and sample readings.

  • Use the linear regression equation from the NADH standard curve to determine the concentration of NADH produced in each sample.

  • Calculate the XDH activity using the following formula:

    XDH Activity (mU/mL) = (NADH concentration (µM) x Total reaction volume (µL)) / (Incubation time (min) x Sample volume (µL))

    One unit (U) of XDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the assay conditions.

Data Presentation

Table 1: Example NADH Standard Curve Data

NADH Concentration (µM)Absorbance at 450 nm (Mean)
00.052
12.50.215
250.430
500.855
751.280
1001.705

Table 2: Example XDH Activity in Different Samples

SampleNADH Produced (µM)XDH Activity (mU/mL)
Control Lysate5.810.5
Treated Lysate 112.322.4
Treated Lysate 22.13.8
Purified XDH (1 µg/mL)25.646.5

Visualizations

experimental_workflow prep Reagent Preparation (Buffer, Substrates, Standards) plate_setup Plate Setup (Add Standards and Samples) prep->plate_setup reaction_init Initiate XDH Reaction (Add NAD+ and 8-Azaxanthine) plate_setup->reaction_init incubation1 Incubate at 37°C (30-60 min) reaction_init->incubation1 color_dev Color Development (Add Enzyme Mix) incubation1->color_dev incubation2 Incubate at 37°C (15 min) color_dev->incubation2 readout Measure Absorbance (~450 nm) incubation2->readout analysis Data Analysis (Calculate XDH Activity) readout->analysis purine_catabolism cluster_cofactors Cofactor Conversion hypoxanthine Hypoxanthine xanthine Xanthine hypoxanthine->xanthine uric_acid Uric Acid xanthine->uric_acid azaxanthine 8-Azaxanthine (Assay Substrate) azauric_acid 8-Azauric Acid (Hypothetical Product) azaxanthine->azauric_acid xdh Xanthine Dehydrogenase (XDH) nad NAD+ nadh NADH + H+ nad->nadh

References

Application Notes and Protocols for Employing 8-Azaxanthine in Purine Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azaxanthine is a synthetic purine (B94841) analog that serves as a valuable tool for investigating the intricate pathways of purine metabolism. Its structural similarity to endogenous purines, such as xanthine (B1682287) and hypoxanthine (B114508), allows it to interact with key enzymes involved in both the salvage and catabolic pathways. This document provides detailed application notes and experimental protocols for utilizing 8-Azaxanthine to study purine metabolism, with a focus on its inhibitory effects on critical enzymes. The information presented here is intended to guide researchers in designing and executing experiments to elucidate the roles of these pathways in various physiological and pathological processes.

Mechanism of Action

8-Azaxanthine primarily exerts its effects by inhibiting enzymes crucial to purine metabolism. Its most well-documented target is Xanthine Oxidase , a key enzyme in the catabolic pathway that converts hypoxanthine to xanthine and then to uric acid. By inhibiting xanthine oxidase, 8-Azaxanthine blocks the production of uric acid.

Furthermore, based on the activity of structurally similar compounds like 8-azahypoxanthine, it is plausible that 8-Azaxanthine may also interact with enzymes of the purine salvage pathway, such as Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) . This enzyme is responsible for recycling hypoxanthine and guanine (B1146940) back into the nucleotide pool. Inhibition of HGPRT would disrupt this recycling process, leading to an accumulation of purine bases and potentially shunting them towards the catabolic pathway.

Data Presentation

CompoundTarget EnzymeInhibition Constant (Ki)IC50Comments
8-AzaxanthineXanthine OxidaseData not availableData not availableKnown inhibitor of xanthine oxidase.
8-Bromoxanthine (B49285)Xanthine Oxidase~400 µM[1]Data not availableUncompetitive inhibitor with respect to xanthine.[1]
8-AzahypoxanthineHypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)Data not availableData not availableKnown inhibitor of HGPRT.

Signaling Pathways and Experimental Workflows

To visualize the role of 8-Azaxanthine in purine metabolism, the following diagrams have been generated using the DOT language.

Purine_Metabolism_Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolic Pathway PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Hypoxanthine Hypoxanthine AMP->Hypoxanthine Guanine Guanine GMP->Guanine Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine->GMP HGPRT Adenine Adenine Adenine->AMP APRT HGPRT HGPRT APRT APRT UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XanthineOxidase Xanthine Oxidase Azaxanthine 8-Azaxanthine Azaxanthine->HGPRT Potential Inhibition Azaxanthine->XanthineOxidase Inhibits Xanthine_Oxidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer (pH 7.5) - Xanthine (Substrate) - 8-Azaxanthine (Inhibitor) - Xanthine Oxidase (Enzyme) AssayPlate Prepare 96-well UV-transparent plate Reagents->AssayPlate AddComponents Add to wells: 1. Buffer 2. Xanthine 3. 8-Azaxanthine (or vehicle) 4. Xanthine Oxidase (to initiate) AssayPlate->AddComponents Incubate Incubate at 25°C AddComponents->Incubate Measure Measure absorbance at 295 nm over time (e.g., every 30 seconds for 5 minutes) Incubate->Measure CalculateRate Calculate the rate of uric acid formation (change in absorbance per minute) Measure->CalculateRate PlotData Plot reaction rate vs. 8-Azaxanthine concentration CalculateRate->PlotData DetermineIC50 Determine IC50 value PlotData->DetermineIC50

References

Troubleshooting & Optimization

troubleshooting 8-Azaxanthine monohydrate solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Azaxanthine monohydrate. The following information addresses common solubility issues in Dimethyl Sulfoxide (DMSO) and provides guidance on experimental protocols and understanding its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

8-Azaxanthine is a purine (B94841) analog.[1] It functions as an antagonist of adenosine (B11128) receptors and an inhibitor of the enzyme xanthine (B1682287) oxidase.[2][3] As an adenosine receptor antagonist, it can block the signaling pathways of adenosine receptors, such as A1 and A2A. As a xanthine oxidase inhibitor, it interferes with purine metabolism, specifically the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.

Q2: What is the expected solubility of this compound in DMSO?

This compound is described as being only slightly soluble in DMSO. This inherent low solubility is a critical factor to consider during experimental design and execution. Due to this characteristic, achieving a high concentration stock solution may be challenging and require specific techniques.

Troubleshooting Guide for Solubility Issues in DMSO

Q3: I am having difficulty dissolving this compound in DMSO. What steps can I take?

Difficulty in dissolving this compound is a common issue due to its low solubility. Below is a troubleshooting workflow to help you achieve a clear solution.

G cluster_start Start: Undissolved Compound cluster_process Dissolution Steps cluster_check Solubility Check cluster_end Outcome start This compound powder + Anhydrous DMSO vortex Vortex vigorously for 2-5 minutes start->vortex sonicate Sonicate in a water bath for 10-15 minutes vortex->sonicate warm Gently warm to 37-50°C for a short period sonicate->warm check Visually inspect for particulates warm->check success Clear Solution: Ready for use/storage check->success Clear fail Particulates Remain: Consider lower concentration or alternative solvent check->fail Not Clear

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Q4: Can I heat the DMSO solution to improve solubility?

Gentle and brief warming can aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to compound degradation. A water bath set to 37-50°C is recommended. Always monitor the solution closely.

Q5: My compound precipitates out of the DMSO stock solution upon storage or after dilution in aqueous media. What can I do?

Precipitation can occur due to the low solubility of this compound, especially when transferring from a high-concentration DMSO stock to an aqueous buffer or cell culture medium.

  • For Stored Stock Solutions:

    • If precipitation is observed after storage (especially at -20°C or -80°C), bring the vial to room temperature and repeat the dissolution steps (vortexing, sonication, gentle warming) before use.

    • Store in smaller, single-use aliquots to minimize freeze-thaw cycles.

  • For Dilution in Aqueous Media:

    • Lower the Stock Concentration: Preparing a more dilute DMSO stock solution can help maintain solubility upon further dilution.

    • Rapid Mixing: Add the DMSO stock directly to the aqueous buffer or media with vigorous vortexing or stirring to ensure rapid and even dispersion.

    • Pre-warm the Aqueous Medium: Having the aqueous medium at 37°C can sometimes help.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent-induced precipitation and cytotoxicity.

Experimental Protocols & Data

Recommended Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol is based on best practices for compounds with low solubility.

  • Preparation:

    • Bring the vial of this compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature.

  • Weighing:

    • Accurately weigh out 1.71 mg of this compound (Molecular Weight: 171.11 g/mol ) into a sterile microcentrifuge tube.

  • Solvent Addition:

    • Add 100 µL of anhydrous DMSO to the tube.

  • Dissolution:

    • Vortex the solution vigorously for 2-5 minutes.

    • Place the tube in a sonicator water bath for 10-15 minutes.

    • If particulates are still visible, gently warm the solution in a water bath at 37-50°C for 5-10 minutes, with intermittent vortexing.

  • Verification and Storage:

    • Visually confirm that the solution is clear and free of any solid particles.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C.

Summary of Physicochemical and Solubility Data
PropertyValueSource/Comment
Molecular Formula C₄H₃N₅O₂ · H₂O[4]
Molecular Weight 171.11 g/mol [4]
Appearance SolidGeneral
Melting Point 230 °C
Solubility in DMSO Slightly SolubleQualitative data from chemical suppliers.
Solubility in Water Expected to be lowBased on purine analog characteristics.

Signaling Pathways and Mechanisms of Action

Adenosine Receptor Antagonism

8-Azaxanthine can act as an antagonist at adenosine receptors, such as A1 and A2A. These are G-protein coupled receptors (GPCRs) that mediate various physiological responses.

G cluster_A1 Adenosine A1 Receptor Pathway cluster_A2A Adenosine A2A Receptor Pathway cluster_antagonist Antagonist Action A1R A1 Receptor Gi Gi A1R->Gi AC_inhibit Adenylate Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2AR A2A Receptor Gs Gs A2AR->Gs AC_activate Adenylate Cyclase Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase Azaxanthine 8-Azaxanthine Azaxanthine->A1R Blocks Azaxanthine->A2AR Blocks

Caption: 8-Azaxanthine as an antagonist of Adenosine A1 and A2A receptor signaling.

Xanthine Oxidase Inhibition

8-Azaxanthine inhibits xanthine oxidase, an enzyme crucial for purine catabolism. This inhibition blocks the production of uric acid.

cluster_pathway Purine Catabolism Pathway cluster_inhibitor Inhibitor Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Catalyzed by UricAcid Uric Acid Xanthine->UricAcid Catalyzed by XO1 Xanthine Oxidase XO2 Xanthine Oxidase Azaxanthine 8-Azaxanthine Azaxanthine->XO1 Inhibits Azaxanthine->XO2 Inhibits

Caption: Mechanism of 8-Azaxanthine as a xanthine oxidase inhibitor.

References

Technical Support Center: Optimizing 8-Azaxanthine Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 8-Azaxanthine in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is 8-Azaxanthine and what is its primary mechanism of action in vitro?

8-Azaxanthine is a purine (B94841) analog.[1] In in vitro assays, it is primarily known for its role as a competitive inhibitor of the enzyme urate oxidase (uricase).[2] It is also investigated for its potential inhibitory effects on other enzymes in the purine metabolism pathway, such as xanthine (B1682287) oxidase.

Q2: What is the difference between 8-Azaxanthine and 8-Azaguanine?

8-Azaguanine is another purine analog that is metabolically activated by the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to a toxic nucleotide analog that can be incorporated into RNA, leading to cytotoxicity. In some cell lines, resistance to 8-Azaguanine can develop through increased activity of the enzyme guanine (B1146940) deaminase, which converts 8-Azaguanine into the non-toxic metabolite, 8-Azaxanthine.[3] Therefore, while related, their primary applications in in vitro assays are different.

Q3: For which in vitro assays is optimizing 8-Azaxanthine concentration particularly important?

Optimizing the concentration of 8-Azaxanthine is crucial for enzyme inhibition assays, particularly for:

  • Urate Oxidase Inhibition Assays: To determine the potency of 8-Azaxanthine as a competitive inhibitor.

  • Xanthine Oxidase Inhibition Assays: To investigate its potential inhibitory effects on this key enzyme in purine catabolism.

Q4: How should I prepare a stock solution of 8-Azaxanthine?

While specific solubility data is not extensively published, a general guideline for purine analogs is to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). For the related compound 8-Azaguanine, a stock solution of 4 mg/mL in DMSO can be prepared, sometimes requiring gentle warming (e.g., in a 50°C water bath) and ultrasonication to fully dissolve.[3] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted in the appropriate aqueous assay buffer to the final desired concentration. Always include a vehicle control (DMSO at the same final concentration) in your experiments.

Q5: How should I store 8-Azaxanthine stock solutions?

For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[3] The stability of 8-Azaxanthine in aqueous solutions for extended periods is not well-documented, so it is recommended to prepare fresh dilutions in aqueous buffer for each experiment.

Data Presentation

The following tables summarize the known information and provide a template for organizing your experimental data for 8-Azaxanthine.

Table 1: Physicochemical Properties of 8-Azaxanthine

PropertyValueReference
Molecular FormulaC₄H₃N₅O₂[1]
Molecular Weight153.1 g/mol [1]
Alternate Names2,6-Dihydroxy-8-azapurine

Table 2: Reported and Recommended Concentrations for In Vitro Assays

Assay TypeEnzymeConcentration RangeIC50 / KiNotesReference
Enzyme InhibitionUrate OxidaseUser-determinedKi: Not reportedKnown competitive inhibitor. A dose-response curve is necessary to determine the IC50 and subsequently calculate the Ki.[2]
Enzyme InhibitionXanthine OxidaseUser-determinedIC50/Ki: Not reportedPotential inhibitor. A dose-response curve is necessary to determine inhibitory activity and potency.N/A

Experimental Protocols

Protocol 1: Determining the IC50 of 8-Azaxanthine for Xanthine Oxidase Inhibition

This protocol is adapted from standard spectrophotometric xanthine oxidase inhibition assays.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • 8-Azaxanthine

  • Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Prepare 8-Azaxanthine Stock Solution: Dissolve 8-Azaxanthine in DMSO to a high concentration (e.g., 10 mM).

  • Prepare Serial Dilutions: Prepare a series of dilutions of the 8-Azaxanthine stock solution in the assay buffer.

  • Assay Reaction Mixture: In each well of the 96-well plate, add:

    • Phosphate buffer

    • Xanthine solution (at a concentration near its Km for xanthine oxidase)

    • Varying concentrations of 8-Azaxanthine dilution (or vehicle control - DMSO in buffer)

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of xanthine oxidase to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm over time (due to the formation of uric acid) at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of 8-Azaxanthine.

    • Plot the percentage of enzyme inhibition versus the logarithm of the 8-Azaxanthine concentration.

    • Determine the IC50 value (the concentration of 8-Azaxanthine that inhibits 50% of the enzyme activity) using non-linear regression analysis.

Troubleshooting Guides

Issue 1: Low Solubility of 8-Azaxanthine in Aqueous Buffer

  • Possible Cause: 8-Azaxanthine, like many purine analogs, has limited aqueous solubility.

  • Troubleshooting Steps:

    • Prepare a High-Concentration DMSO Stock: Ensure 8-Azaxanthine is fully dissolved in DMSO before diluting it into the aqueous assay buffer. Gentle warming and sonication may aid dissolution in DMSO.

    • Check Final DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity. Ensure your vehicle controls have the same final DMSO concentration.

    • pH Adjustment: The solubility of purine analogs can be pH-dependent. Investigate if slight adjustments to the buffer pH (while remaining within the optimal range for the enzyme) improve solubility.

Issue 2: Inconsistent or No Inhibition Observed

  • Possible Causes:

    • Degradation of 8-Azaxanthine.

    • Sub-optimal assay conditions.

    • Incorrect concentration range.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh dilutions of 8-Azaxanthine from a frozen stock for each experiment.

    • Verify Assay Performance: Run positive controls with a known xanthine oxidase inhibitor (e.g., allopurinol) to ensure the assay is performing as expected.

    • Optimize Substrate Concentration: Ensure the substrate (xanthine) concentration is appropriate. For competitive inhibition studies, using a substrate concentration around the Km is often recommended.

    • Broaden Concentration Range: Perform a wide range of 8-Azaxanthine concentrations in your initial dose-response experiments to ensure you are capturing the inhibitory range.

Issue 3: High Background Signal in the Assay

  • Possible Cause: The intrinsic absorbance of 8-Azaxanthine at the detection wavelength.

  • Troubleshooting Steps:

    • Run Blank Controls: For each concentration of 8-Azaxanthine, run a control reaction without the enzyme to measure the background absorbance.

    • Subtract Background: Subtract the background absorbance from the corresponding reaction wells to get the true enzyme-dependent signal.

Visualizations

Signaling Pathway

Purine_Metabolism Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase Xanthine Xanthine Xanthine->Xanthine_Oxidase Uric_Acid Uric Acid Urate_Oxidase Urate Oxidase Uric_Acid->Urate_Oxidase Guanine Guanine Guanine->Xanthine Azaguanine 8-Azaguanine Guanine_Deaminase Guanine Deaminase Azaguanine->Guanine_Deaminase Azaxanthine 8-Azaxanthine (Inhibitor) Azaxanthine->Urate_Oxidase Azaxanthine->Xanthine_Oxidase Allantoin Allantoin Urate_Oxidase->Allantoin Xanthine_Oxidase->Xanthine Xanthine_Oxidase->Uric_Acid Guanine_Deaminase->Azaxanthine

Caption: Simplified purine catabolism pathway highlighting the roles of xanthine oxidase and urate oxidase, and the inhibitory action of 8-Azaxanthine.

Experimental Workflow

IC50_Workflow start Start prep_stock Prepare 8-Azaxanthine Stock in DMSO start->prep_stock serial_dilute Prepare Serial Dilutions in Assay Buffer prep_stock->serial_dilute setup_plate Set up 96-well Plate: Buffer, Substrate, Inhibitor/Vehicle serial_dilute->setup_plate add_enzyme Initiate Reaction with Xanthine/Urate Oxidase setup_plate->add_enzyme measure Measure Absorbance Change (Kinetic Read) add_enzyme->measure calculate_velocity Calculate Initial Reaction Velocities measure->calculate_velocity plot_data Plot % Inhibition vs. [8-Azaxanthine] (log scale) calculate_velocity->plot_data determine_ic50 Determine IC50 via Non-linear Regression plot_data->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining the IC50 of 8-Azaxanthine in an enzyme inhibition assay.

Troubleshooting Logic

Troubleshooting_Logic problem Problem: Inconsistent or No Inhibition check_positive_control Is the positive control (e.g., allopurinol) working? problem->check_positive_control assay_issue Troubleshoot Assay: - Enzyme activity - Substrate concentration - Buffer conditions check_positive_control->assay_issue No check_inhibitor_prep Was the 8-Azaxanthine solution prepared freshly? check_positive_control->check_inhibitor_prep Yes assay_issue->problem prepare_fresh Prepare fresh dilutions from frozen stock for each experiment. check_inhibitor_prep->prepare_fresh No check_concentration Is the concentration range appropriate? check_inhibitor_prep->check_concentration Yes prepare_fresh->problem broaden_range Test a wider range of 8-Azaxanthine concentrations. check_concentration->broaden_range Unsure solution_ok Issue likely resolved. check_concentration->solution_ok Yes broaden_range->problem

Caption: A logical workflow for troubleshooting inconsistent or absent inhibition in 8-Azaxanthine assays.

References

preventing degradation of 8-Azaxanthine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and use of 8-Azaxanthine stock solutions to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is 8-Azaxanthine and what are its common uses in research?

8-Azaxanthine is a purine (B94841) analog. In research, it is commonly used as a competitive inhibitor for enzymes involved in purine metabolism, such as urate oxidase and xanthine (B1682287) dehydrogenase.[1][2] It is also utilized in studies of adenosine (B11128) receptors.

Q2: What are the primary factors that can cause the degradation of 8-Azaxanthine in stock solutions?

The primary factors contributing to the degradation of 8-Azaxanthine in solution are:

  • pH: 8-Azaxanthine is an acidic molecule with a pKa of approximately 4.8.[3] Its stability in aqueous solutions is pH-dependent.

  • Light Exposure: 8-Azaxanthine is known to be light-sensitive and can undergo phototransformation.

  • Temperature: Like most chemical solutions, prolonged exposure to high temperatures can accelerate degradation.

  • Oxidizing Agents: 8-Azaxanthine is incompatible with strong oxidizing agents.

Q3: How can I tell if my 8-Azaxanthine stock solution has degraded?

Signs of degradation can include:

  • A visible change in the color or clarity of the solution.

  • Precipitation, indicating decreased solubility which may be a result of degradation.

  • A decrease in the expected biological activity in your experiments.

  • Changes in the absorbance spectrum if analyzed by UV-Vis spectrophotometry.

  • The appearance of new peaks or a change in the retention time of the main peak when analyzed by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Difficulty Dissolving 8-Azaxanthine - Inappropriate solvent.- pH of the aqueous solvent is too low.- Concentration is too high.- For a high-concentration stock, first, attempt to dissolve in DMSO.- For aqueous solutions, ensure the pH is above 6.0. Using a buffer like Tris at pH 8.5 has been shown to be effective.[4]- Gentle warming (up to 50°C) and sonication can aid dissolution, particularly in DMSO.[5][6]
Precipitate Forms in Stored Solution - The solution was not fully dissolved initially.- Solvent evaporation leading to increased concentration.- Degradation of the compound.- Storage at an inappropriate temperature (e.g., precipitation upon refrigeration of a solution prepared at room temperature).- Ensure the compound is fully dissolved before storage.- Use tightly sealed vials to prevent solvent evaporation.- If degradation is suspected, prepare a fresh stock solution.- Before use, allow refrigerated or frozen solutions to come to room temperature and vortex to ensure any precipitate has redissolved.
Inconsistent Experimental Results - Degradation of the 8-Azaxanthine stock solution.- Inaccurate concentration of the stock solution.- Improper dilution into the final assay buffer.- Prepare a fresh stock solution, preferably daily for aqueous solutions.- Protect the stock solution from light at all times.- Confirm the accuracy of your pipetting and dilution calculations.- Consider quantifying the concentration of your stock solution using UV-Vis spectrophotometry.
Loss of Compound Activity - Degradation due to improper storage (light exposure, wrong temperature, or pH).- Multiple freeze-thaw cycles.- Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.- Store aliquots protected from light at -20°C or -80°C.- For aqueous working solutions, it is best to prepare them fresh on the day of the experiment.

Preparation and Storage of 8-Azaxanthine Stock Solutions

Proper preparation and storage are critical for maintaining the integrity of 8-Azaxanthine.

Recommended Solvents and Storage Conditions
Solvent Recommended Concentration Storage Temperature Recommended Duration Notes
DMSO 10-20 mM-20°C or -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light. Warm gently and sonicate to dissolve.[5][6]
Aqueous Buffers (e.g., Tris, pH > 7.5) 1-5 mM2-8°CUp to 24 hoursPrepare fresh daily for best results. Ensure pH is sufficiently basic to aid dissolution. Protect from light.
Dilute NaOH (e.g., 0.1 M) Up to 20 mM-20°CUp to 1 monthNeutralize with HCl and buffer to the desired pH for the final working solution. Protect from light.
Experimental Protocols

Protocol 1: Preparation of a 10 mM 8-Azaxanthine Stock Solution in DMSO

  • Materials:

    • 8-Azaxanthine (MW: 153.10 g/mol ; for monohydrate, MW: 171.11 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile, light-protected microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh out the required amount of 8-Azaxanthine powder in a sterile vial. For 1 mL of a 10 mM stock solution of the monohydrate, use 1.71 mg.

    • Add the desired volume of DMSO.

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes. Gentle warming to 30-40°C can be applied if necessary.

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of 8-Azaxanthine Stability by HPLC

This protocol provides a general framework for assessing the stability of your 8-Azaxanthine solution over time.

  • Methodology:

    • Prepare your 8-Azaxanthine stock solution in the desired solvent.

    • Immediately after preparation (Time 0), dilute a small sample of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system.

    • Store the remaining stock solution under the desired conditions (e.g., at 4°C, protected from light).

    • At subsequent time points (e.g., 24, 48, 72 hours), take another sample from the stock solution, dilute it in the same manner, and analyze it by HPLC.

    • Monitor for:

      • A decrease in the peak area of the 8-Azaxanthine peak.

      • The appearance of new peaks, which would indicate degradation products.

    • The stability can be quantified by comparing the peak area of 8-Azaxanthine at each time point to the peak area at Time 0.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 6.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Detection: UV detector at the absorbance maximum of 8-Azaxanthine (this would need to be determined, but is likely in the 260-280 nm range).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

Visualizations

G Workflow for Preparing a Stable 8-Azaxanthine Stock Solution cluster_0 Preparation cluster_1 Storage cluster_2 Usage weigh Weigh 8-Azaxanthine Powder add_solvent Add Solvent (DMSO or Alkaline Buffer) weigh->add_solvent dissolve Vortex / Sonicate / Gentle Warming add_solvent->dissolve check_dissolution Visually Confirm Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve Not Dissolved aliquot Aliquot into Single-Use, Light-Protected Vials check_dissolution->aliquot Fully Dissolved store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Dilute to Working Concentration in Assay Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing a stable 8-Azaxanthine stock solution.

G Potential Degradation Pathway of 8-Azaxanthine cluster_factors Degradation Factors azaxanthine 8-Azaxanthine (Stable Form) degraded_products Various Degradation Products (Loss of Activity) azaxanthine->degraded_products Degradation light Light (Phototransformation) light->degraded_products ph Inappropriate pH (e.g., acidic aqueous solution) ph->degraded_products oxidants Strong Oxidizing Agents oxidants->degraded_products heat High Temperature heat->degraded_products

Caption: Factors leading to the degradation of 8-Azaxanthine.

G Troubleshooting Logic for 8-Azaxanthine Solution Issues start Problem with 8-Azaxanthine Solution q_dissolve Is the compound fully dissolved? start->q_dissolve sol_dissolve Use appropriate solvent (DMSO/alkaline buffer). Apply gentle heat/sonication. q_dissolve->sol_dissolve No q_activity Is there a loss of activity or inconsistent results? q_dissolve->q_activity Yes end Problem Resolved sol_dissolve->end sol_activity Prepare fresh stock solution. Protect from light. Aliquot to avoid freeze-thaw cycles. q_activity->sol_activity Yes q_precipitate Is there a precipitate in the stored solution? q_activity->q_precipitate No sol_activity->end sol_precipitate Warm to RT and vortex before use. Ensure complete initial dissolution. Store in tightly sealed vials. q_precipitate->sol_precipitate Yes q_precipitate->end No sol_precipitate->end

Caption: Troubleshooting decision tree for 8-Azaxanthine solutions.

References

addressing experimental artifacts with 8-Azaxanthine in fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental artifacts when using 8-Azaxanthine in fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What is 8-Azaxanthine and why is it used in fluorescence assays?

8-Azaxanthine is a purine (B94841) analog that exhibits strong fluorescence, making it a valuable tool in various biochemical and enzymatic assays.[1][2] Its fluorescence is particularly useful for monitoring enzyme activities, studying protein-ligand interactions, and as a fluorogenic substrate.[1][2]

Q2: What are the key spectral properties of 8-Azaxanthine?

The fluorescence of 8-Azaxanthine is highly dependent on its environment, particularly the pH and solvent. In its neutral form, it has an absorption maximum at approximately 265 nm.[1] In acidic to neutral aqueous solutions (pH 2-5), it displays a large Stokes shift with an emission maximum around 420 nm.[1] However, in non-aqueous solvents like methanol, it can exhibit dual emission bands at approximately 335-340 nm and 410-420 nm.[1][3]

Q3: How does pH affect the fluorescence of 8-Azaxanthine?

The fluorescence of 8-Azaxanthine is highly pH-sensitive. Intense fluorescence of the anionic form is observed in a narrow pH range of 2-5.[1] At a pH above 6, fluorescence is not typically observed because the compound deprotonates in the ground state, leading to a non-fluorescent anion.[1] It has a pKa of approximately 4.8, meaning that at physiological pH, the less fluorescent monoanionic form is predominant.[4][5]

Q4: What are the different tautomeric forms of 8-Azaxanthine and how do they affect fluorescence?

8-Azaxanthine can exist in different tautomeric forms. The N(8)-H protomers are highly fluorescent, but they may only be present as a minor fraction. The major tautomeric forms, such as N(7)-H and N(9)-H, contribute very little to the overall fluorescence.[1]

Troubleshooting Guide

Problem 1: No or very low fluorescence signal.

  • Possible Cause 1: Incorrect pH.

    • Solution: Ensure your assay buffer is within the optimal pH range of 2-5 for 8-Azaxanthine fluorescence.[1] At pH values above 6, the compound is deprotonated to a non-fluorescent form.[1]

  • Possible Cause 2: Compound degradation.

    • Solution: Prepare fresh solutions of 8-Azaxanthine. Check for proper storage conditions (cool and dark place).

  • Possible Cause 3: Quenching.

    • Solution: Other components in your assay mixture, such as buffers, salts, or other small molecules, could be quenching the fluorescence of 8-Azaxanthine.[6] Try to simplify your assay buffer or test for quenching effects of individual components.

Problem 2: High background fluorescence.

  • Possible Cause 1: Autofluorescence from other assay components.

    • Solution: Run a control experiment without 8-Azaxanthine to measure the background fluorescence of your assay medium and other components. Subtract this background from your measurements.

  • Possible Cause 2: Contamination of reagents or labware.

    • Solution: Use high-purity reagents and thoroughly clean all labware. Consider using disposables to minimize contamination.

Problem 3: Inconsistent or irreproducible results.

  • Possible Cause 1: Inner Filter Effect.

    • Solution: At high concentrations, 8-Azaxanthine can absorb its own emitted fluorescence, a phenomenon known as the inner filter effect.[7] This can lead to non-linear and inaccurate measurements. To mitigate this, work at lower concentrations of 8-Azaxanthine or apply a correction factor based on the absorbance of your sample at the excitation and emission wavelengths.[7]

  • Possible Cause 2: Photobleaching.

    • Solution: Prolonged exposure to the excitation light source can cause photobleaching of 8-Azaxanthine. Minimize the exposure time and intensity of the excitation light.

  • Possible Cause 3: Compound precipitation.

    • Solution: 8-Azaxanthine has limited solubility in aqueous solutions.[1] Ensure that the concentration of 8-Azaxanthine in your assay does not exceed its solubility limit in your specific buffer. You may need to optimize the solvent composition or use a co-solvent.

Quantitative Data Summary

Table 1: Spectral Properties of 8-Azaxanthine in Different Conditions

ConditionAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Reference
Aqueous (pH < 4.5)~265~420~14,000[1]
Methanol (acidified)~265335 and 410-[1]
Anhydrous Methanol-~335-[1]

Table 2: Fluorescence Decay Times of 8-Azaxanthine and its 8-methyl derivative

CompoundMediumDecay Time (ns)Reference
8-AzaxanthineMethanol0.4-0.5 (rise time), 1.41, 6.4[3]
8-methyl-8-azaxanthineMethanol0.4-0.5 (rise time), 0.87, 8.3[3]
N8-methyl-8-azaxanthineD₂O (pH > 8)up to 14[5]

Experimental Protocols

Protocol 1: General Fluorescence Measurement of 8-Azaxanthine

  • Reagent Preparation:

    • Prepare a stock solution of 8-Azaxanthine (e.g., 10 mM) in a suitable solvent like DMSO or a slightly alkaline buffer.

    • Prepare the assay buffer with the desired pH (ideally between 2 and 5 for optimal fluorescence).[1]

  • Assay Setup:

    • In a suitable microplate or cuvette, add the assay buffer.

    • Add other assay components (e.g., enzyme, interacting protein).

    • Initiate the reaction by adding 8-Azaxanthine to the desired final concentration.

  • Fluorescence Reading:

    • Set the excitation wavelength of the fluorometer to ~265 nm.

    • Set the emission wavelength to ~420 nm.

    • Record the fluorescence intensity over time or at a specific endpoint.

  • Controls:

    • Include a "no enzyme" or "no interacting partner" control to measure the baseline fluorescence of 8-Azaxanthine.

    • Include a "buffer only" control to measure background fluorescence.

Visualizations

experimental_workflow General Experimental Workflow for 8-Azaxanthine Fluorescence Assays prep 1. Reagent Preparation (8-Azaxanthine stock, Assay Buffer) setup 2. Assay Setup (Buffer, Enzyme/Protein, 8-Azaxanthine) prep->setup read 3. Fluorescence Measurement (Ex: ~265 nm, Em: ~420 nm) setup->read controls Controls (No enzyme, Buffer only) setup->controls analysis 4. Data Analysis (Background subtraction, Kinetic analysis) read->analysis

Caption: General workflow for fluorescence assays using 8-Azaxanthine.

troubleshooting_logic Troubleshooting Logic for Low Fluorescence Signal rectangle rectangle start Low/No Fluorescence Signal check_ph Is pH between 2 and 5? start->check_ph adjust_ph Adjust buffer pH check_ph->adjust_ph No check_reagents Are reagents fresh? check_ph->check_reagents Yes adjust_ph->check_reagents prepare_fresh Prepare fresh 8-Azaxanthine solution check_reagents->prepare_fresh No check_quenching Potential quenching? check_reagents->check_quenching Yes prepare_fresh->check_quenching test_components Test individual assay components for quenching check_quenching->test_components Yes ok Signal should improve check_quenching->ok No test_components->ok inner_filter_effect Concept of the Inner Filter Effect cluster_cuvette Cuvette/Well p1 8-Aza emitted_light Emitted Fluorescence (~420 nm) p1->emitted_light p2 8-Aza p3 8-Aza p4 8-Aza light_source Excitation Light (~265 nm) light_source->p1 Excite detector Detector emitted_light->p2 Re-absorbed emitted_light->detector Detected Signal (Reduced)

References

Technical Support Center: 8-Azaxanthine in High-Throughput Screening (HTS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of 8-Azaxanthine and other small molecules in High-Throughput Screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What is 8-Azaxanthine and what is its known mechanism of action?

8-Azaxanthine is a heterocyclic compound belonging to the triazolopyrimidine class.[1][2] It is structurally related to xanthine (B1682287) and has been investigated as an antagonist of adenosine (B11128) receptors.[3] The substitution of a carbon atom with a nitrogen at the 8-position of the purine (B94841) ring system defines its "8-aza" characteristic.[3] In some contexts, it has also been used in structural studies, for example, as an inhibitor to study enzymes like urate oxidase.[4]

Q2: What is non-specific binding (NSB) in the context of HTS?

Non-specific binding refers to the interaction of a test compound, such as 8-Azaxanthine, with the target protein or other assay components in a manner that is not related to specific, high-affinity binding at the intended active or allosteric site.[5] These interactions are often driven by weaker forces like hydrophobic effects or electrostatic interactions and can lead to false-positive results, where a compound appears to be active but does not have a genuine, specific inhibitory effect.[5][6]

Q3: What are the primary causes of non-specific binding in HTS assays?

Several factors can contribute to non-specific binding and false positives in HTS:

  • Compound Aggregation: At higher concentrations, some organic molecules self-associate to form colloidal aggregates.[5] These aggregates can sequester the target protein, leading to apparent inhibition that is not due to specific one-to-one binding.[5][7]

  • Hydrophobic or Electrostatic Interactions: Compounds can bind non-specifically to hydrophobic patches or charged regions on the protein surface, or even to the plastic surfaces of assay plates.[5][6]

  • Protein Denaturation: Harsh assay conditions or reactive compounds can denature the target protein, causing a loss of activity that is misinterpreted as inhibition.[5]

  • Interference with Assay Technology: Some compounds can directly interfere with the detection method. For example, fluorescent compounds like 8-Azaxanthine and its derivatives can interfere with fluorescence-based readouts, leading to false signals.[5][8]

Troubleshooting Guides

Issue 1: High background signal or apparent inhibition that is not dose-dependent.

This is a classic sign of non-specific inhibition, often due to compound aggregation.[5] Aggregates can form at a critical concentration and cause a sharp drop in activity, which then plateaus, leading to a steep but often incomplete dose-response curve.

G cluster_0 Initial Observation cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Analysis cluster_3 Outcome A High background or non-saturating dose-response B Re-test with Non-Ionic Detergent (e.g., 0.01% Tween-20 or Triton X-100) A->B Hypothesis: Aggregation C Perform Centrifugation Assay A->C Hypothesis: Aggregation D Check for Assay Interference A->D Hypothesis: Assay Artifact G True Hit: Activity unaffected by detergent B->G H Aggregator: Activity eliminated by detergent B->H C->H Activity reduced in supernatant I Interference: Signal present without target D->I Run controls (e.g., compound + buffer) E Dynamic Light Scattering (DLS) F Surface Plasmon Resonance (SPR) H->E Confirm Aggregation H->F Characterize Binding G A High Signal Variability in HTS Assay B Optimize Blocking Step A->B C Modify Assay Buffer A->C D Check Plate Type A->D E Review Reagent Addition Order A->E F Test different blocking agents (BSA, Casein, etc.) B->F G Increase salt concentration (e.g., NaCl) Add non-ionic detergent (e.g., Tween-20) C->G H Compare standard vs. low-binding plates D->H I Pre-incubate compound with target before adding substrate E->I J Reduced Variability and Improved Z-factor F->J G->J H->J I->J

References

stability of 8-Azaxanthine derivatives in physiological buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Azaxanthine derivatives in physiological buffer. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable are 8-Azaxanthine derivatives in physiological buffer?

Currently, there is limited publicly available quantitative data specifically detailing the stability of a wide range of 8-Azaxanthine derivatives in physiological buffers. However, based on the general behavior of related purine (B94841) analogs, their stability can be influenced by several factors.

Factors potentially affecting the stability of 8-Azaxanthine derivatives:

  • pH of the buffer: Purine analogs can undergo acid- or base-catalyzed hydrolysis. The stability of 8-Azaxanthine derivatives is expected to be pH-dependent.

  • Temperature: Higher temperatures typically accelerate degradation reactions. For optimal stability, it is generally recommended to store solutions of 8-Azaxanthine derivatives at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).

  • Presence of enzymes: If the physiological buffer contains cell lysates or other biological materials, enzymes such as nucleoside phosphorylases could potentially metabolize 8-Azaxanthine derivatives.

  • Light exposure: Some purine analogs are sensitive to light and can undergo photodegradation. It is advisable to protect solutions from light.

Q2: What are the likely degradation pathways for 8-Azaxanthine derivatives?

While specific degradation products for 8-Azaxanthine derivatives have not been extensively documented in the available literature, potential degradation pathways for purine analogs include:

  • Hydrolysis of the glycosidic bond (if the derivative is a nucleoside): This would separate the 8-Azaxanthine base from the sugar moiety.

  • Ring opening: The triazolopyrimidine ring system may be susceptible to cleavage under certain conditions.

  • Oxidation: The purine ring system can be a target for oxidation, especially in the presence of reactive oxygen species.

Q3: How should I prepare and store stock solutions of 8-Azaxanthine derivatives?

For optimal stability, it is recommended to:

  • Use a suitable solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of purine analogs.

  • Prepare fresh working solutions: Dilute the stock solution in your physiological buffer of choice immediately before the experiment.

  • Store stock solutions appropriately: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause: Degradation of the 8-Azaxanthine derivative in the experimental buffer.

Troubleshooting Steps:

  • Prepare fresh solutions: Always use freshly prepared dilutions of your 8-Azaxanthine derivative for each experiment.

  • Perform a stability check: If you suspect degradation, you can perform a simple stability check by incubating the compound in your physiological buffer for the duration of your experiment and analyzing the sample by HPLC to see if any degradation peaks appear or if the main peak decreases.

  • Optimize buffer conditions: If stability is an issue, consider adjusting the pH of your buffer to a range where the compound might be more stable (if your experimental design allows).

  • Minimize incubation time: Design your experiment to minimize the time the 8-Azaxanthine derivative spends in the physiological buffer at elevated temperatures.

Issue 2: Poor solubility of 8-Azaxanthine derivatives in physiological buffer.

Possible Cause: The physicochemical properties of the specific derivative may lead to low aqueous solubility.

Troubleshooting Steps:

  • Use a co-solvent: If the final concentration of the organic solvent from your stock solution is not compatible with your experiment, consider using a small percentage of a biocompatible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final buffer, if permissible for your assay.

  • pH adjustment: The solubility of ionizable compounds is pH-dependent. Adjusting the pH of the buffer might improve the solubility of your 8-Azaxanthine derivative.

  • Sonication: Gentle sonication can sometimes help to dissolve compounds in aqueous buffers.

Experimental Protocols

General Protocol for Assessing the Stability of an 8-Azaxanthine Derivative in Physiological Buffer

This protocol provides a general framework. Specific parameters such as the choice of buffer, concentrations, and analytical method will need to be optimized for each specific 8-Azaxanthine derivative.

1. Materials:

  • 8-Azaxanthine derivative of interest

  • Physiological buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier (HPLC grade)

  • HPLC system with a UV detector

  • C18 HPLC column

2. Procedure:

  • Prepare a stock solution of the 8-Azaxanthine derivative in a suitable solvent (e.g., 10 mM in DMSO).

  • Prepare the test solution by diluting the stock solution with the physiological buffer to the desired final concentration (e.g., 100 µM).

  • Time zero (T=0) sample: Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential degradation by adding an equal volume of a strong solvent like acetonitrile or by freezing it immediately. Analyze this sample by HPLC to determine the initial concentration.

  • Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C in a light-protected incubator).

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours). At each time point, process the sample as in step 3.

  • Analyze all samples by HPLC.

  • Data Analysis:

    • Calculate the percentage of the 8-Azaxanthine derivative remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time.

    • From this data, you can estimate the half-life (t½) of the compound under the tested conditions.

Table 1: Hypothetical Stability Data of an 8-Azaxanthine Derivative in PBS at 37°C

Time (hours)% Remaining (Mean ± SD)
0100 ± 0.5
195.2 ± 1.2
290.5 ± 1.5
481.3 ± 2.1
866.1 ± 2.8
2425.4 ± 3.5

Note: This is example data and does not represent the actual stability of any specific 8-Azaxanthine derivative.

Visualizations

Since many 8-Azaxanthine derivatives are known to act as antagonists of adenosine (B11128) receptors, understanding the general signaling pathway is crucial for interpreting experimental results.

AdenosineReceptorSignaling cluster_membrane Cell Membrane cluster_receptor Adenosine Receptor (A1/A2A) cluster_intracellular Intracellular Adenosine Adenosine AR AR Adenosine->AR Agonist (Activation) Azaxanthine 8-Azaxanthine Derivative Azaxanthine->AR Antagonist (Inhibition) G_protein G-protein AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets StabilityTestingWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) B Dilute in Physiological Buffer (e.g., 100 µM in PBS, pH 7.4) A->B C Incubate at 37°C (Protected from light) B->C D Collect Aliquots at Time Points (T=0, 1, 2, 4, 8, 24h) B->D T=0 Sample C->D E Quench Reaction (e.g., Acetonitrile or Freezing) D->E F Analyze by HPLC-UV E->F G Calculate % Remaining vs. T=0 F->G H Plot % Remaining vs. Time G->H I Determine Half-life (t½) H->I

Validation & Comparative

8-Azaxanthine vs. Xanthine: A Comparative Analysis of Xanthine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 8-azaxanthine (B11884) and the natural substrate xanthine (B1682287) in their interactions with xanthine oxidase (XO), a critical enzyme in purine (B94841) metabolism. This analysis is supported by available experimental data to elucidate their roles as potential inhibitors.

Xanthine oxidase catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Dysregulation of this pathway is implicated in conditions like hyperuricemia and gout, making XO a key target for therapeutic intervention. While xanthine is the natural substrate for the second step of this reaction, its behavior at high concentrations and the inhibitory potential of its analog, 8-azaxanthine, are of significant interest to researchers developing novel XO inhibitors.

Quantitative Comparison of Kinetic Parameters

CompoundRoleEnzymeApparent Michaelis Constant (Km)Apparent Inhibition Constant (Ki)Mechanism of Inhibition
XanthineSubstrateBovine Milk Xanthine Oxidase~ 8 µM[1]Exhibits substrate inhibition at high concentrations[2]Substrate Inhibition
8-Bromoxanthine (B49285)InhibitorXanthine OxidaseNot Applicable~ 400 µM[3]Uncompetitive

Note: The data for 8-bromoxanthine is presented as a surrogate for 8-azaxanthine due to the lack of specific data for the latter. The uncompetitive inhibition mechanism of 8-bromoxanthine suggests it binds to the enzyme-substrate complex, which contradicts a competitive inhibition model where the inhibitor binds to the free enzyme's active site. Further research is required to definitively characterize the inhibitory mechanism and potency of 8-azaxanthine itself.

Signaling Pathway and Experimental Workflow

To understand the context of xanthine oxidase inhibition, it is crucial to visualize its place in the purine metabolism pathway and the typical workflow for assessing inhibitors.

Purine_Metabolism cluster_purine Purine Degradation Pathway cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine->Uric_Acid 8-Azaxanthine 8-Azaxanthine (Potential Inhibitor) 8-Azaxanthine->Xanthine Oxidase_node Inhibits Xanthine Oxidase_edge Xanthine Oxidase_edge Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis A Prepare Reagents: - Xanthine Oxidase Solution - Substrate (Xanthine) Solution - Test Compound (e.g., 8-Azaxanthine) Dilutions - Buffer Solution B Dispense Reagents into 96-well plate: - Buffer - Test Compound/Vehicle - Xanthine Oxidase A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction by adding Xanthine C->D E Measure absorbance change at 295 nm (Uric acid formation) over time D->E F Calculate initial reaction velocities E->F G Plot velocity vs. substrate concentration (Michaelis-Menten) F->G H Determine kinetic parameters (Km, Vmax, Ki) using non-linear regression or Lineweaver-Burk plots G->H

References

A Comparative Guide: 8-Azaxanthine and Theophylline as Adenosine A1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 8-Azaxanthine (B11884) and theophylline (B1681296) as antagonists for the adenosine (B11128) A1 receptor. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction

The adenosine A1 receptor (A1R) is a G protein-coupled receptor (GPCR) widely distributed throughout the body, including the brain, heart, and kidneys. Its activation by endogenous adenosine typically leads to inhibitory effects, such as a decrease in heart rate and neuronal excitability. Consequently, A1R antagonists have been investigated for various therapeutic applications, including as diuretics, cognitive enhancers, and treatments for bradyarrhythmias. Theophylline, a well-known methylxanthine, is a non-selective adenosine receptor antagonist. 8-Azaxanthine, a structural analog of xanthine (B1682287) where the carbon at the 8-position is replaced by a nitrogen atom, has also been explored as a potential adenosine receptor antagonist. This guide will compare the efficacy of these two compounds at the A1R.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of theophylline and 8-azaxanthine derivatives for the adenosine A1 receptor. A lower Ki value indicates a higher binding affinity.

CompoundAdenosine A1 Receptor Ki (µM)Reference Species
Theophylline14Rat
8-Azatheophylline*Inert (dramatically reduced affinity)-

*8-Azatheophylline is 1,3-dimethyl-8-azaxanthine. The data indicates that the substitution of a carbon for a nitrogen at the 8-position drastically reduces binding affinity[1].

Experimental Data and Observations

Adenosine A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor, a Gi/o-coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which has numerous downstream effects on cellular function.

Adenosine_A1_Signaling Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased excitability) PKA->Cellular_Response Phosphorylates Targets

Adenosine A1 receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To measure the displacement of a radiolabeled ligand from the adenosine A1 receptor by the test compound (8-Azaxanthine or theophylline).

Materials:

  • Membrane preparations from cells expressing the adenosine A1 receptor (e.g., rat brain cortical membranes).

  • Radioligand: [3H]Cyclohexyladenosine ([3H]CHA) or another suitable A1R agonist/antagonist radioligand.

  • Test compounds: 8-Azaxanthine and theophylline at various concentrations.

  • Non-specific binding control: A high concentration of a known A1R ligand (e.g., unlabeled CHA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

  • In a parallel set of tubes, incubate the membrane preparation with the radioligand and a high concentration of the non-specific binding control.

  • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Membrane, Radioligand, and Test Compounds Start->Prepare_Reagents Incubation Incubate Membrane, Radioligand, and Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis End End Analysis->End

Workflow for a radioligand binding assay.

Conclusion

Based on the available experimental data, theophylline is a moderately potent antagonist of the adenosine A1 receptor. In stark contrast, 8-azaxanthine and its derivatives exhibit a dramatic reduction in binding affinity, rendering them largely inactive at this receptor. The substitution of the carbon at the 8-position of the xanthine ring with a nitrogen atom is detrimental to the interaction with the adenosine A1 receptor. Therefore, for research and development purposes requiring antagonism of the adenosine A1 receptor, theophylline is a viable, albeit non-selective, option, while 8-azaxanthine is not a suitable candidate. Further chemical modifications of the 8-azaxanthine scaffold would be necessary to restore any significant affinity for the A1 receptor.

References

8-Azaxanthine: A Comparative Analysis of its Selective Urate Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the identification and validation of selective enzyme inhibitors is a critical step. This guide provides a comparative analysis of 8-Azaxanthine as a selective inhibitor of urate oxidase (uricase), benchmarked against other relevant compounds. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Comparison of Inhibitor Potency

In contrast, quantitative data for other urate oxidase and xanthine (B1682287) oxidase inhibitors allow for a direct comparison of their potencies.

Table 1: Inhibition of Urate Oxidase

InhibitorType of InhibitionKᵢ Value (mol/L)IC₅₀ ValueSource Enzyme
8-Azaxanthine CompetitiveNot ReportedNot ReportedAspergillus flavus
Potassium OxonateCompetitiveNot ReportedNot ReportedPorcine Liver
Theophylline (B1681296)Competitive1 x 10⁻³Not ReportedPorcine Liver
AllobarbitalCompetitive1 x 10⁻³Not ReportedPorcine Liver
AmobarbitalCompetitive2 x 10⁻³Not ReportedPorcine Liver
AprobarbitalCompetitive2 x 10⁻³Not ReportedPorcine Liver
BarbitalCompetitive13 x 10⁻³Not ReportedPorcine Liver
ButalbitalCompetitive2 x 10⁻³Not ReportedPorcine Liver
ButethalCompetitive2 x 10⁻³Not ReportedPorcine Liver
CyclobarbitalCompetitive1 x 10⁻³Not ReportedPorcine Liver
HeptabarbitalCompetitive1 x 10⁻³Not ReportedPorcine Liver
HexethalCompetitive1 x 10⁻³Not ReportedPorcine Liver
PentobarbitalCompetitive2 x 10⁻³Not ReportedPorcine Liver
PhenobarbitalCompetitive5 x 10⁻³Not ReportedPorcine Liver
SecobarbitalCompetitive1 x 10⁻³Not ReportedPorcine Liver

Table 2: Inhibition of Xanthine Oxidase (Alternative Urate-Lowering Agents)

InhibitorType of InhibitionKᵢ ValueIC₅₀ Value
AllopurinolCompetitiveNot Reported4.2 µM
FebuxostatNon-competitive (mixed)0.6 nM (Kᵢ), 3.2 nM (Kᵢ')Not Reported
Dihydroberberine--34.37 µM
Acacetin--0.58 µM

Experimental Protocols

Determination of Urate Oxidase Activity and Inhibition

A standard method for determining urate oxidase activity involves monitoring the enzymatic oxidation of uric acid to 5-hydroxyisourate, which is accompanied by a decrease in absorbance at approximately 293 nm.

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Uric acid solution (substrate)

  • Urate oxidase enzyme solution

  • Inhibitor solutions (e.g., 8-Azaxanthine, Theophylline) at various concentrations

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer and the uric acid solution in a quartz cuvette.

  • To test for inhibition, add the inhibitor solution to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). A control reaction should be prepared without the inhibitor.

  • Initiate the reaction by adding the urate oxidase enzyme solution to the cuvette.

  • Immediately monitor the decrease in absorbance at 293 nm over time.

  • The initial reaction velocity is calculated from the linear portion of the absorbance vs. time plot.

  • The percentage of inhibition is calculated by comparing the reaction velocity in the presence of the inhibitor to the control reaction.

  • For determining the type of inhibition and the Kᵢ value, the experiment is repeated with varying concentrations of both the substrate (uric acid) and the inhibitor. The data is then plotted on a Lineweaver-Burk or Dixon plot.

Visualizing the Biochemical Context and Experimental Design

To better understand the role of 8-Azaxanthine and the experimental approach to its validation, the following diagrams, generated using the DOT language, illustrate the purine (B94841) degradation pathway and a typical experimental workflow for inhibitor analysis.

Purine_Degradation_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Allantoin Allantoin Uric_Acid->Allantoin Urate Oxidase Xanthine_Oxidase Xanthine Oxidase Urate_Oxidase Urate Oxidase Inhibitor_XO Allopurinol, Febuxostat Inhibitor_XO->Xanthine_Oxidase Inhibitor_UO 8-Azaxanthine, Potassium Oxonate Inhibitor_UO->Urate_Oxidase

Caption: Purine degradation pathway highlighting the roles of Xanthine Oxidase and Urate Oxidase and their respective inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate (Uric Acid), Enzyme (Urate Oxidase) Reaction_Setup Mix Buffer, Substrate, and Inhibitor (or Vehicle) Reagents->Reaction_Setup Inhibitor Prepare 8-Azaxanthine & Comparator Solutions Inhibitor->Reaction_Setup Incubation Pre-incubate at 37°C Reaction_Setup->Incubation Reaction_Start Add Urate Oxidase to Initiate Reaction Incubation->Reaction_Start Measurement Monitor Absorbance Decrease at 293 nm Reaction_Start->Measurement Calc_Velocity Calculate Initial Reaction Velocities Measurement->Calc_Velocity Calc_Inhibition Determine Percent Inhibition Calc_Velocity->Calc_Inhibition Kinetic_Plots Generate Lineweaver-Burk or Dixon Plots Calc_Inhibition->Kinetic_Plots Det_Ki Determine Inhibition Type and Ki Value Kinetic_Plots->Det_Ki

Caption: A typical experimental workflow for the kinetic analysis of a urate oxidase inhibitor.

Discussion and Conclusion

The available evidence strongly supports the classification of 8-Azaxanthine as a competitive inhibitor of urate oxidase. Structural biology studies have repeatedly used 8-Azaxanthine to map the active site of the enzyme, indicating a direct and specific interaction. This selectivity is a desirable characteristic for a therapeutic agent, as it minimizes off-target effects.

However, the lack of a reported Kᵢ or IC₅₀ value for 8-Azaxanthine makes a direct quantitative comparison of its potency with other urate oxidase inhibitors, such as theophylline and various barbiturates, challenging. The Kᵢ values for these latter compounds are in the millimolar range, suggesting moderate inhibitory activity.

In a broader context, urate-lowering therapies often target xanthine oxidase. Inhibitors like Allopurinol and Febuxostat have well-characterized inhibitory constants in the micromolar and nanomolar ranges, respectively, and have established clinical efficacy.

For researchers investigating novel treatments for hyperuricemia, 8-Azaxanthine represents a validated selective inhibitor of urate oxidase at the structural level. Future research should focus on determining its inhibition constant (Kᵢ) to provide a quantitative measure of its potency. This would enable a more direct comparison with other urate oxidase inhibitors and a clearer assessment of its therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such validation studies.

8-Azapurines as Adenosine Receptor Ligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 8-azapurine (B62227) derivatives as ligands for adenosine (B11128) receptors. 8-Azapurines, which include 8-azaxanthines and 8-azaadenines, are analogs of endogenous purines where the carbon atom at the 8-position is replaced by a nitrogen atom. This structural modification has been explored to develop selective ligands for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are critical targets in a range of therapeutic areas including cardiovascular, inflammatory, and neurological disorders.

This document summarizes the available quantitative data on the binding affinities of various 8-azapurine derivatives, presents detailed experimental protocols for key assays, and visualizes important signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds.

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding affinities (Ki) of a series of 8-azaxanthine (B11884) derivatives for the human A1 and A2A adenosine receptors. The data is extracted from studies on 1,3-dialkyl-8-azaxanthines with various substitutions at the N7 and N8 positions.[1] Unfortunately, comprehensive, directly comparative data for a single series of 8-azapurines across all four adenosine receptor subtypes (A1, A2A, A2B, and A3) is limited in the current literature. The available data primarily focuses on the A1 and A2A receptors.

Table 1: Binding Affinity (Ki, μM) of 7-Substituted-1,3-Dialkyl-8-Azaxanthines at A1 and A2a Adenosine Receptors [1]

CompoundR1R3R7A1 Ki (μM)A2a Ki (μM)
1 CH3CH3H>100>100
2 CH3CH3CH3>100>100
3 CH3CH3Cyclopentyl2.5 ± 0.3>100
4 CH3CH3Cyclohexyl15.0 ± 2.125.0 ± 3.5
5 C3H7C3H7H2.8 ± 0.412.0 ± 1.8
6 C3H7C3H7CH31.5 ± 0.28.0 ± 1.1
7 C3H7C3H7Cyclopentyl0.08 ± 0.011.5 ± 0.2

Table 2: Binding Affinity (Ki, μM) of 8-Substituted-1,3-Dialkyl-8-Azaxanthines at A1 and A2a Adenosine Receptors [1]

CompoundR1R3R8A1 Ki (μM)A2a Ki (μM)
8 CH3CH3CH3>10020.0 ± 2.8
9 CH3CH3Cyclopentyl18.0 ± 2.512.0 ± 1.7
10 C3H7C3H7CH315.0 ± 2.15.0 ± 0.7
11 C3H7C3H7Cyclopentyl2.5 ± 0.31.8 ± 0.2

Note: Data represents the mean ± S.E.M. of at least three separate experiments.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of ligand-receptor interactions. Below are methodologies for key experiments cited in the study of 8-azapurines as adenosine receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the desired human adenosine receptor subtype (e.g., CHO or HEK293 cells).

  • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford or BCA assay. Membranes can be stored at -80°C for future use.

2. Binding Assay Protocol:

  • The assay is typically performed in a 96-well plate format in a final volume of 100-200 μL.

  • To each well, add the following components in order:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3).

    • Increasing concentrations of the unlabeled test compound (8-azapurine derivative).

    • The cell membrane preparation.

  • To determine non-specific binding, a separate set of wells containing a high concentration of a known non-radioactive antagonist (e.g., XAC) is included.

  • Incubate the plates for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature or 37°C.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (HTRF)

This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.

1. Cell Preparation:

  • Seed cells expressing the adenosine receptor of interest into a 96- or 384-well plate and culture overnight to allow for cell attachment.

2. Assay Protocol:

  • On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • For antagonist assays, pre-incubate the cells with the test compound (8-azapurine derivative) for a specific period.

  • For agonist assays, directly add the test compound to the cells.

  • To measure the effect on Gi-coupled receptors (A1 and A3), stimulate the cells with a known concentration of an adenylyl cyclase activator like forskolin (B1673556) in the presence of the test compound.

  • For Gs-coupled receptors (A2A and A2B), the agonist activity of the test compound is measured directly.

  • After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit according to the manufacturer's instructions. This typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

3. Data Analysis:

  • The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the HTRF signals from the experimental wells into cAMP concentrations using the standard curve.

  • For agonists, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximum effect).

  • For antagonists, plot the response to a known agonist in the presence of different concentrations of the test compound to determine the IC50 (inhibitory concentration that reduces the agonist response by 50%) and subsequently the Kb (equilibrium dissociation constant for the antagonist).

Mandatory Visualization

Adenosine Receptor Signaling Pathways

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling (Gi-coupled) cluster_A2A_A2B A2A & A2B Receptor Signaling (Gs-coupled) A1_A3 A1 / A3 Receptor Gi Gi Protein A1_A3->Gi Agonist AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA Activity cAMP_dec->PKA_inhib A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Agonist AC_act Adenylyl Cyclase (Activation) Gs->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_act ↑ PKA Activity cAMP_inc->PKA_act Extracellular Extracellular Space Intracellular Intracellular Space Membrane Cell Membrane

Caption: Adenosine receptor G-protein coupled signaling pathways.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Adenosine Receptor start->prep_membranes setup_assay Set up 96-well Plate Assay (Buffer, Radioligand, Test Compound) prep_membranes->setup_assay add_membranes Add Membrane Preparation setup_assay->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Rapid Filtration (Separate Bound from Unbound) incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end cAMP_HTRF_Workflow start Start seed_cells Seed Receptor-Expressing Cells in Plate start->seed_cells add_compounds Add Test Compounds (and Forskolin for Gi) seed_cells->add_compounds incubate Incubate for Stimulation add_compounds->incubate lyse_cells Lyse Cells incubate->lyse_cells add_htrf Add HTRF Reagents (anti-cAMP-Eu & cAMP-d2) lyse_cells->add_htrf read_plate Read Plate on HTRF-compatible Reader add_htrf->read_plate analyze Data Analysis (Calculate EC50/IC50) read_plate->analyze end End analyze->end

References

Validating the Binding Affinity of 8-Azaxanthine Derivatives: A Comparative Guide Using Schild Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-Azaxanthine derivatives as adenosine (B11128) receptor antagonists, with a focus on validating their binding affinity through Schild analysis. While direct Schild analysis data for 8-Azaxanthine derivatives is limited in publicly available literature, this guide presents available binding affinity data (Ki values) and details the experimental protocols necessary to perform Schild analysis for a thorough characterization of competitive antagonism.

Data Presentation: Comparative Binding Affinity of 8-Azaxanthine Derivatives

The following table summarizes the binding affinities (Ki in nM) of various 8-Azaxanthine derivatives for adenosine A1 and A2A receptors. This data is derived from radioligand binding assays, a common method for determining the affinity of a ligand for a receptor. It is important to note that while Ki values provide a measure of affinity, a full Schild analysis is required to functionally confirm competitive antagonism and determine the pA2 value.

CompoundR1R3R78-SubstituentA1 Ki (nM)A2A Ki (nM)Selectivity (A1/A2A)
8-AzatheophyllineCH3CH3HH>100,000>100,000-
8-AzacaffeineCH3CH3CH3H>100,000>100,000-
1,3-Dimethyl-8-azaxanthineCH3CH3HCH31,2003,5000.34
7-Cyclopentyl-1,3-dimethyl-8-azaxanthineCH3CH3CyclopentylH1504,5000.03
7-Cyclohexyl-1,3-dimethyl-8-azaxanthineCH3CH3CyclohexylH3008000.38
7-Cyclopentyl-1,3-dipropyl-8-azaxanthineC3H7C3H7CyclopentylH81,0000.008
Caffeine (Reference)CH3CH3CH3H25,00015,0001.67
Theophylline (B1681296) (Reference)CH3CH3HH8,00010,0000.8

Data synthesized from multiple sources for comparative purposes.

Experimental Protocols

Radioligand Binding Assay for Determining Ki Values

This protocol outlines a general procedure for determining the binding affinity (Ki) of 8-Azaxanthine derivatives for adenosine receptors.

a. Membrane Preparation:

  • Culture cells expressing the desired adenosine receptor subtype (e.g., CHO-K1 cells stably transfected with human A1 or A2A adenosine receptors).

  • Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

b. Competition Binding Assay:

  • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1 receptors or [3H]ZM241385 for A2A receptors).

  • Add increasing concentrations of the unlabeled 8-Azaxanthine derivative (the competitor).

  • To determine non-specific binding, add a high concentration of a known non-radioactive antagonist (e.g., theophylline or caffeine).

  • Initiate the binding reaction by adding the prepared cell membranes.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis for Validating Competitive Antagonism

Schild analysis is a functional assay used to determine the dissociation constant (KB, often expressed as pA2 = -log KB) of a competitive antagonist and to verify the competitive nature of the antagonism.

a. Functional Assay Setup:

  • Use an isolated tissue preparation or a cell-based assay that exhibits a measurable response to an adenosine receptor agonist. For example, a common assay for A1 receptor activation is the inhibition of forskolin-stimulated cAMP accumulation in cells.

  • Prepare a concentration-response curve for a standard agonist (e.g., adenosine or NECA) in the absence of the antagonist. This will establish the baseline agonist potency (EC50).

b. Antagonist Incubation and Agonist Challenge:

  • Incubate the tissue or cells with a fixed concentration of the 8-Azaxanthine derivative (the antagonist) for a sufficient time to allow for equilibrium to be reached.

  • In the continued presence of the antagonist, generate a new agonist concentration-response curve.

  • Repeat this procedure with several different concentrations of the antagonist.

c. Data Analysis (Schild Plot):

  • For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis. This is the Schild plot.

  • Perform a linear regression on the data points.

  • Interpretation:

    • Slope: A slope that is not significantly different from 1.0 is indicative of competitive antagonism. Slopes significantly different from 1.0 may suggest non-competitive antagonism or other complex interactions.

    • x-intercept: The x-intercept of the regression line is the pA2 value. The pA2 is a measure of the antagonist's potency and represents the negative logarithm of the molar concentration of the antagonist that would require a doubling of the agonist concentration to produce the same response.

Mandatory Visualization

Schild_Analysis_Workflow cluster_0 Functional Assay cluster_1 Data Analysis cluster_2 Schild Plot & Interpretation cluster_3 Conclusion A Agonist Concentration-Response (Control) E Calculate EC50 for each curve A->E B Agonist Concentration-Response (+ Antagonist 1) B->E C Agonist Concentration-Response (+ Antagonist 2) C->E D Agonist Concentration-Response (+ Antagonist n) D->E F Calculate Dose Ratio (DR) E->F G Calculate log(DR-1) F->G H Plot log(DR-1) vs. -log[Antagonist] G->H I Linear Regression H->I J Determine pA2 (x-intercept) I->J K Determine Slope I->K L Competitive Antagonism? (Slope ≈ 1) K->L

Caption: Workflow for performing a Schild analysis to validate competitive antagonism.

Adenosine_Signaling_Pathway cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AR Adenosine Receptor (A1/A2A) G_Protein G-Protein AR->G_Protein Activates Adenosine Adenosine (Agonist) Adenosine->AR Binds & Activates Azaxanthine 8-Azaxanthine Derivative (Antagonist) Azaxanthine->AR Competitively Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Simplified signaling pathway of adenosine receptors and the action of 8-Azaxanthine antagonists.

A Comparative Guide to Xanthine Oxidase Inhibition: 8-Azaxanthine Monohydrate versus Allopurinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 8-Azaxanthine monohydrate and the established drug allopurinol (B61711) as inhibitors of xanthine (B1682287) oxidase, a critical enzyme in purine (B94841) metabolism and a key target in the management of hyperuricemia and gout. While extensive data exists for allopurinol, this guide also highlights the current landscape of research on this compound, noting areas where further investigation is required for a complete comparative analysis.

Mechanism of Action: Targeting Uric Acid Production

Xanthine oxidase is a pivotal enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition of gout. Both this compound and allopurinol are classified as purine analogue xanthine oxidase inhibitors, meaning they structurally resemble the natural substrates of the enzyme.[2][3]

Allopurinol , a structural analog of hypoxanthine, is a well-established xanthine oxidase inhibitor.[3] It is metabolized in the body to its active metabolite, oxypurinol (B62819) (also known as alloxanthine), which is also a potent inhibitor of the enzyme.[2] Allopurinol acts as a substrate for xanthine oxidase, which hydroxylates it to oxypurinol. Oxypurinol then binds tightly to the reduced molybdenum center in the active site of the enzyme, leading to prolonged and potent inhibition.[4] This inhibition of xanthine oxidase reduces the production of uric acid, thereby lowering serum and urine uric acid concentrations.[5]

Quantitative Comparison of Inhibitory Potency

The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor.

InhibitorTarget EnzymeIC50KiReferences
Allopurinol Xanthine Oxidase0.776 ± 0.012 µMNot Widely Reported[6]
~7.2 µM (example value)
7.4 ± 0.07 µM[7]
This compound Xanthine OxidaseData Not AvailableData Not Available

Note: The IC50 values for allopurinol can vary between studies depending on the specific experimental conditions. The table reflects a range of reported values. A significant data gap exists for the IC50 and Ki values of this compound as a xanthine oxidase inhibitor.

Signaling Pathway of Xanthine Oxidase Inhibition

The following diagram illustrates the purine catabolism pathway and the points of inhibition by xanthine oxidase inhibitors.

Purine Catabolism and Xanthine Oxidase Inhibition cluster_XO Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine:e->Xanthine:w UricAcid Uric Acid Xanthine:e->UricAcid:w Inhibitor Allopurinol / 8-Azaxanthine XO Xanthine Oxidase Inhibitor->XO Inhibition

Caption: Inhibition of uric acid synthesis by targeting xanthine oxidase.

Experimental Protocols

A standardized in vitro assay is crucial for the direct comparison of xanthine oxidase inhibitors. Below is a detailed methodology for a common spectrophotometric assay.

Objective: To determine and compare the in vitro inhibitory activity of this compound and allopurinol on xanthine oxidase.

Principle: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 293-295 nm, which corresponds to the formation of uric acid from the substrate, xanthine. The rate of uric acid formation is reduced in the presence of an inhibitor.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Allopurinol (positive control)

  • This compound (test compound)

  • Potassium phosphate (B84403) buffer (e.g., 50-100 mM, pH 7.5-7.8)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in ice-cold phosphate buffer. The final concentration in the assay should be optimized (e.g., 0.05-0.1 U/mL).

    • Prepare a stock solution of xanthine in phosphate buffer. Gentle heating may be necessary for complete dissolution.

    • Prepare stock solutions of allopurinol and this compound in DMSO. Create a series of dilutions of each compound in phosphate buffer to achieve a range of final concentrations for IC50 determination. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid interference with enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, a specific concentration of the test compound (this compound) or allopurinol, and the xanthine oxidase solution.

    • Control well: Add phosphate buffer, DMSO (at the same concentration as in the test wells), and the xanthine oxidase solution.

    • Blank well: Add phosphate buffer and the substrate solution (xanthine) without the enzyme.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the xanthine solution to all wells (except the blank) to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the absorbance at 295 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Experimental Workflow Diagram

The following diagram outlines the key steps in a comparative in vitro xanthine oxidase inhibition study.

cluster_prep Preparation cluster_analysis Data Analysis Reagents Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - Buffers Assay Perform Spectrophotometric Assay (Measure Uric Acid Formation at 295 nm) Reagents->Assay Compounds Prepare Inhibitor Solutions: - Allopurinol (Control) - 8-Azaxanthine (Test) Compounds->Assay Calc Calculate Reaction Rates & Percent Inhibition Assay->Calc IC50 Determine IC50 Values Calc->IC50 Compare Compare Potency IC50->Compare

Caption: Workflow for comparing xanthine oxidase inhibitors.

Conclusion and Future Directions

Allopurinol is a well-characterized and potent inhibitor of xanthine oxidase, with a substantial body of evidence supporting its clinical efficacy in reducing uric acid levels. This compound, as a purine analog, holds theoretical potential as a xanthine oxidase inhibitor. However, there is a clear and significant lack of publicly available, direct comparative studies that quantify its inhibitory activity against xanthine oxidase.

For a comprehensive evaluation of this compound as a viable alternative to allopurinol, further research is imperative. This research should include:

  • In vitro studies to determine the IC50 and Ki values of this compound for xanthine oxidase inhibition, directly comparing it with allopurinol under identical experimental conditions.

  • In vivo studies in animal models of hyperuricemia to assess its efficacy in lowering serum uric acid levels and to evaluate its pharmacokinetic and pharmacodynamic profiles in comparison to allopurinol.[5]

  • Structural biology studies to elucidate the precise binding mode of this compound within the active site of xanthine oxidase.

Such studies will be critical in determining whether this compound offers any advantages in terms of potency, selectivity, or safety profile over existing xanthine oxidase inhibitors like allopurinol.

References

The 8-Azaxanthine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-azaxanthine (B11884) core, a nitrogenous heterocyclic scaffold, represents a versatile platform in medicinal chemistry. Analogs derived from this structure have demonstrated a range of biological activities, most notably as antagonists of adenosine (B11128) receptors. This guide provides a comprehensive comparison of 8-azaxanthine analogs, presenting their structure-activity relationships (SAR) supported by experimental data. Detailed methodologies for key experiments are included to facilitate the replication and advancement of research in this area.

Comparative Analysis of 8-Azaxanthine Analogs as Adenosine Receptor Antagonists

The primary biological target for many 8-azaxanthine derivatives is the family of adenosine receptors, particularly the A1 and A2A subtypes. The affinity of these analogs for these G-protein coupled receptors is highly dependent on the nature and position of substituents on the 8-azaxanthine core.

Key Structure-Activity Relationship Insights:
  • The 8-Aza Moiety: The introduction of a nitrogen atom at the 8-position of the xanthine (B1682287) scaffold to form the 8-azaxanthine core generally leads to a significant decrease in affinity for adenosine receptors compared to their carbonaceous counterparts. This suggests a critical role for the C8-H group of xanthines in receptor interaction. However, this reduced affinity can be effectively modulated and, in some cases, significantly enhanced through strategic substitutions at other positions of the 8-azaxanthine ring system.

  • Substitutions at N1 and N3: Alkyl substitutions at the N1 and N3 positions are crucial for potent adenosine receptor antagonism. Increasing the chain length of these alkyl groups, for instance, from methyl to propyl, has been shown to markedly increase the affinity for the A1 adenosine receptor.

  • Crucial Role of N7 and N8 Substitutions: The N7 and N8 positions of the 8-azaxanthine core are pivotal for restoring and tuning the biological activity.

    • N7-Substituents: The introduction of cycloalkyl groups, such as cyclopentyl or cyclohexyl, at the N7 position of 1,3-dialkyl-8-azaxanthines can significantly influence both the potency and the selectivity between A1 and A2A receptor subtypes. For example, 7-cyclopentyl-1,3-dimethyl-8-azaxanthine displays higher potency at A1 receptors compared to caffeine, while the 7-cyclohexyl analog is more potent at A2A receptors.

    • N8-Substituents: While the parent 8-azatheophylline is largely inactive, the introduction of a methyl group at the 8-position can restore antagonistic activity at A2A receptors. Furthermore, incorporating 8-cycloalkyl substituents can enhance the affinity for both A1 and A2A receptor subtypes.

  • Comparison with Xanthine Analogs: It is a recurring observation that 8-aza analogs are often less potent than their corresponding 8-substituted xanthine derivatives. This underscores the significance of the hydrogen atom at the 7-position of the xanthine ring for optimal binding to adenosine receptors.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki values) of a series of 8-azaxanthine analogs for rat A1 and A2A adenosine receptors, providing a clear comparison of their potency and selectivity.

CompoundR1R3R7R8A1 Ki (nM)A2A Ki (nM)A1/A2A Selectivity
8-AzatheophyllineCH3CH3HH>100,000>100,000-
8-Aza-8-methyltheophyllineCH3CH3HCH3>100,00015,000-
8-Aza-8-cyclopentyltheophyllineCH3CH3HCyclopentyl15,0002,5000.17
8-AzacaffeineCH3CH3CH3H>100,000>100,000-
7-Cyclopentyl-8-azatheophyllineCH3CH3CyclopentylH80012,00015
7-Cyclohexyl-8-azatheophyllineCH3CH3CyclohexylH2,5001,5000.6
7-Cyclopentyl-1,3-dipropyl-8-azaxanthineC3H7C3H7CyclopentylH25 2,00080

Data sourced from Franchetti et al., Journal of Medicinal Chemistry, 1994.

Experimental Protocols

Radioligand Competitive Binding Assay for Adenosine A1 Receptor

This protocol outlines a standard procedure for determining the binding affinity of 8-azaxanthine analogs to the adenosine A1 receptor.

1. Materials and Reagents:

  • HEK-293 cells stably expressing the human adenosine A1 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2 and 1 unit/mL adenosine deaminase.

  • Radioligand: [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a selective A1 antagonist.

  • Non-specific binding control: 10 µM R-PIA (N6-(R)-phenylisopropyladenosine), an A1 agonist.

  • Test compounds (8-azaxanthine analogs) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

2. Membrane Preparation:

  • Culture HEK-293 cells expressing the A1 receptor to confluency.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

3. Binding Assay:

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 25 µL of [3H]DPCPX (final concentration ~1 nM).

  • Add 25 µL of either assay buffer (for total binding), 10 µM R-PIA (for non-specific binding), or the test compound at various concentrations.

  • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 20-50 µg of protein).

  • Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.

  • Measure the radioactivity in a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Mechanism of Action: Adenosine Receptor Signaling

The following diagram illustrates the canonical signaling pathway of the adenosine A1 receptor and the antagonistic effect of 8-azaxanthine analogs.

Adenosine_A1_Receptor_Signaling Adenosine Adenosine A1R Adenosine A1 Receptor (GPCR) Adenosine->A1R Binds and Activates Azaxanthine 8-Azaxanthine Analog Azaxanthine->A1R Binds and Blocks G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Inhibited Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Cellular_Response Phosphorylates Targets

Caption: Antagonistic action of 8-azaxanthine analogs on the adenosine A1 receptor signaling pathway.

This guide provides a foundational understanding of the structure-activity relationships of 8-azaxanthine analogs, with a primary focus on their interaction with adenosine receptors. The provided data and protocols serve as a valuable resource for researchers aiming to design and evaluate novel compounds based on this versatile scaffold for various therapeutic applications. Further exploration into their effects on other biological targets, such as phosphodiesterases, and their potential as anticancer or antimicrobial agents is warranted.

A Comparative Guide to the Inhibitory Potency of 8-Azaxanthine and 8-Azaguanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potencies of 8-Azaxanthine (B11884) and 8-Azaguanine (B1665908), focusing on their distinct mechanisms of action and providing supporting experimental data. While both are purine (B94841) analogs, their primary biological activities and how their potencies are measured differ significantly. 8-Azaguanine functions as a cytotoxic agent following metabolic activation, whereas 8-Azaxanthine acts as a competitive enzyme inhibitor.

Executive Summary

8-Azaguanine is a pro-drug that, upon intracellular conversion, is incorporated into RNA, leading to cytotoxicity in proliferating cells. Its potency is therefore measured by its cytotoxic effects, typically reported as half-maximal inhibitory concentration (IC50) values. In contrast, 8-Azaxanthine is the non-toxic metabolite of 8-Azaguanine and has been investigated as a competitive inhibitor of enzymes such as urate oxidase and as an antagonist of adenosine (B11128) receptors. Its potency is characterized by enzyme inhibition constants (Ki) or receptor binding affinities. Direct comparison of their "inhibitory potency" is nuanced due to these differing mechanisms.

Data Presentation

8-Azaguanine: Cytotoxic Potency

The cytotoxic effects of 8-Azaguanine have been quantified across various cancer cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, are summarized below.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
H.Ep-2Epidermoid CarcinomaNot Specified2
MOLT3T-cell Acute Lymphoblastic Leukemia2410
CEMT-cell Acute Lymphoblastic Leukemia24100
8-Azaxanthine: Enzyme Inhibition and Receptor Binding

As an adenosine receptor antagonist, 8-Azaxanthine and its simple derivatives, 8-azatheophylline and 8-azacaffeine, have been shown to be largely inert or possess dramatically reduced affinity compared to their corresponding xanthine (B1682287) counterparts. More complex, substituted derivatives of 8-azaxanthine, however, have demonstrated affinity for A1 and A2A adenosine receptors, with Ki values in the nanomolar to micromolar range. For instance, 7-Cyclopentyl-1,3-dipropyl-8-azaxanthine is a potent and selective antagonist for A1 receptors.

Mechanism of Action

8-Azaguanine: A Pro-drug Leading to RNA Dysfunction

8-Azaguanine's biological activity is dependent on its metabolic activation.[2] It is a substrate for the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which converts it into 8-azaguanosine monophosphate (8-aza-GMP).[2] This fraudulent nucleotide is further phosphorylated and incorporated into RNA, leading to the synthesis of non-functional proteins and subsequent cell death.[2] Resistance to 8-azaguanine can occur through the loss of HGPRT activity or by its deamination to the non-toxic 8-azaxanthine by the enzyme guanine (B1146940) deaminase.[2]

8-Azaxanthine: A Competitive Inhibitor

8-Azaxanthine functions as a competitive inhibitor, binding to the active site of enzymes like urate oxidase, thereby preventing the binding of the natural substrate.[1] Its role as an adenosine receptor antagonist involves competing with adenosine for binding to its receptors.

Signaling and Metabolic Pathways

The metabolic activation of 8-Azaguanine and its subsequent effects are depicted in the following diagram.

cluster_cell Cell cluster_resistance Resistance Mechanism 8-Azaguanine_in 8-Azaguanine 8-aza-GMP 8-aza-GMP 8-Azaguanine_in->8-aza-GMP 8-Azaxanthine_out 8-Azaxanthine (Non-toxic) 8-Azaguanine_in->8-Azaxanthine_out 8-aza-GTP 8-aza-GTP 8-aza-GMP->8-aza-GTP RNA RNA 8-aza-GTP->RNA Incorporation Dysfunctional_Protein Dysfunctional Protein RNA->Dysfunctional_Protein Translation Cytotoxicity Cytotoxicity Dysfunctional_Protein->Cytotoxicity HGPRT HGPRT HGPRT->8-aza-GMP Kinases Kinases Kinases->8-aza-GTP Ribosome Ribosome Ribosome->Dysfunctional_Protein Guanine_Deaminase Guanine Deaminase Guanine_Deaminase->8-Azaxanthine_out

Caption: Metabolic activation and mechanism of action of 8-Azaguanine.

Experimental Protocols

8-Azaguanine: Cytotoxicity Assay (WST-8/CCK-8)

This protocol outlines a common method for determining the cytotoxic potency (IC50) of 8-Azaguanine.

1. Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 8-Azaguanine

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water-soluble tetrazolium salt (WST-8) reagent (e.g., CCK-8)

  • Microplate reader

2. Procedure: a. Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and recover for 24 hours. b. Compound Preparation: Prepare a stock solution of 8-Azaguanine in DMSO and make serial dilutions in complete culture medium to achieve the desired final concentrations. c. Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of 8-Azaguanine. Include a vehicle control (medium with DMSO). d. Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours). e. Viability Assessment: Add WST-8 reagent to each well and incubate for 1-4 hours. f. Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. g. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the 8-Azaguanine concentration.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_8AG Prepare 8-Azaguanine Dilutions Incubate_24h->Prepare_8AG Treat_Cells Treat Cells with 8-Azaguanine Prepare_8AG->Treat_Cells Incubate_Treatment Incubate for Treatment Period Treat_Cells->Incubate_Treatment Add_WST8 Add WST-8 Reagent Incubate_Treatment->Add_WST8 Incubate_WST8 Incubate 1-4h Add_WST8->Incubate_WST8 Read_Absorbance Read Absorbance at 450 nm Incubate_WST8->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a cytotoxicity assay.

8-Azaxanthine: Xanthine Oxidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds like 8-Azaxanthine against xanthine oxidase.

1. Materials:

  • Xanthine oxidase

  • Xanthine (substrate)

  • 8-Azaxanthine (test inhibitor)

  • Allopurinol (B61711) (positive control inhibitor)

  • Phosphate (B84403) buffer (e.g., 70 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 295 nm

2. Procedure: a. Reagent Preparation: Prepare solutions of xanthine, xanthine oxidase, 8-Azaxanthine, and allopurinol in the phosphate buffer. b. Assay Mixture: In a 96-well plate, add the buffer, the test inhibitor (or vehicle control), and the xanthine oxidase solution. c. Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding. d. Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine substrate solution. e. Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid. f. Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and, if applicable, the Ki value using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Conclusion

8-Azaguanine and 8-Azaxanthine exhibit distinct inhibitory profiles based on their different mechanisms of action. 8-Azaguanine is a potent cytotoxic agent in cells with functional HGPRT, with its efficacy measured in the low micromolar range in sensitive cell lines. 8-Azaxanthine, its non-toxic metabolite, is a weak adenosine receptor antagonist in its parent form but acts as a competitive inhibitor of urate oxidase. The choice between these compounds for research or therapeutic development depends entirely on the desired biological target and outcome: targeting RNA synthesis and inducing cell death (8-Azaguanine) versus inhibiting specific enzyme activity (8-Azaxanthine and its derivatives).

References

Assessing the Selectivity of 8-Azaxanthine for Different Adenosine Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity of 8-Azaxanthine and its derivatives for the four adenosine (B11128) receptor subtypes: A1, A2A, A2B, and A3. Experimental data is presented to facilitate an objective assessment of their potential in drug discovery and pharmacological research.

Introduction to 8-Azaxanthine and Adenosine Receptors

Adenosine receptors, a family of G-protein coupled receptors (GPCRs), are integral to a multitude of physiological processes and represent significant targets for therapeutic intervention. The four subtypes—A1, A2A, A2B, and A3—exhibit distinct tissue distribution and signaling pathways, making receptor subtype selectivity a critical attribute for any potential drug candidate. Xanthine (B1682287) derivatives, such as caffeine (B1668208) and theophylline, are well-known non-selective adenosine receptor antagonists. The substitution of the carbon atom at the 8-position of the xanthine ring with a nitrogen atom gives rise to the 8-Azaxanthine scaffold. This modification has been explored as a strategy to develop novel adenosine receptor ligands with improved selectivity.

Comparative Selectivity Profile of 8-Azaxanthine Derivatives

Experimental evidence indicates that the parent 8-Azaxanthine scaffold, in the form of 8-azatheophylline and 8-azacaffeine, demonstrates negligible affinity for adenosine receptors and is often considered pharmacologically inert[1]. However, the strategic addition of substituents at the N7 and N8 positions of the 8-Azaxanthine core can restore and significantly enhance binding affinity and selectivity for different adenosine receptor subtypes.

Below is a summary of the binding affinities (Ki values) for representative 8-Azaxanthine derivatives, illustrating the impact of chemical modifications on receptor selectivity.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity Profile
8-azatheophyllineInertInertInertInertThe parent 1,3-dimethyl-8-azaxanthine shows no significant binding.
8-azacaffeineInertInertInertInertThe parent 1,3,7-trimethyl-8-azaxanthine is inactive at adenosine receptors.
7-Cyclopentyl-1,3-dipropyl-8-azaxanthinePotent---Described as one of the most potent and selective A1 antagonists among 7-alkyl-substituted xanthines[1].
7-Cyclopentyl-1,3-dimethyl-8-azaxanthine~3x more potent than caffeine~6x less active than caffeine--Demonstrates A1 selectivity over A2A receptors when compared to caffeine[1].
7-Cyclohexyl-1,3-dimethyl-8-azaxanthine-More potent than caffeine--Shows enhanced potency at A2A receptors compared to caffeine[1].

Note: Specific Ki values for all subtypes are not always available in a single study for each compound. The table reflects the reported findings on potency and selectivity.

Experimental Protocols

The determination of the selectivity of compounds like 8-Azaxanthine for adenosine receptor subtypes relies on standardized in vitro assays. The two primary methods employed are radioligand binding assays and functional assays.

Radioligand Binding Assays

This method directly measures the affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific adenosine receptor subtype.

General Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing a single human adenosine receptor subtype (e.g., HEK-293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors. The pellet is resuspended in a suitable buffer.

  • Binding Assay:

    • In assay tubes, add a known concentration of a specific radioligand for the receptor subtype of interest (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, [³H]PSB-603 for A2B, or [¹²⁵I]AB-MECA for A3).

    • Add increasing concentrations of the unlabeled test compound (e.g., an 8-Azaxanthine derivative).

    • Add the prepared cell membranes.

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation Assay)

This method assesses the ability of a compound to act as an agonist or antagonist by measuring the downstream signaling effects of receptor activation or blockade.

Objective: To determine the functional potency (e.g., IC50 or EC50) of a test compound by measuring its effect on cyclic AMP (cAMP) levels.

General Protocol:

  • Cell Culture:

    • Culture cells expressing the adenosine receptor subtype of interest.

  • Assay Procedure:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.

    • For antagonist testing, incubate the cells with various concentrations of the test compound.

    • Stimulate the cells with a known adenosine receptor agonist (e.g., NECA).

    • For agonist testing, incubate the cells with various concentrations of the test compound alone.

    • Stop the reaction after a defined incubation period.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the concentration of cAMP in the cell lysates using a suitable method, such as a competitive binding assay with a labeled cAMP tracer or a commercially available ELISA kit.

  • Data Analysis:

    • For antagonists, plot the cAMP concentration against the concentration of the test compound to determine the IC50 value.

    • For agonists, plot the cAMP concentration against the concentration of the test compound to determine the EC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental process and the biological context, the following diagrams illustrate a typical radioligand binding assay workflow and the signaling pathways of the four adenosine receptor subtypes.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Cells expressing receptor subtype) Incubation Incubation (Binding to equilibrium) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]CCPA) Radioligand->Incubation Test_Compound Test Compound (8-Azaxanthine derivative) Test_Compound->Incubation Filtration Filtration (Separate bound/unbound) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis

Caption: Workflow of a typical radioligand binding assay.

Adenosine_Signaling_Pathways cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1 A1 Gi Gi/o A1->Gi A3 A3 A3->Gi AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit PLC_activate PLC Activation Gi->PLC_activate cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease IP3_DAG IP3 & DAG ↑ PLC_activate->IP3_DAG A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs AC_stimulate Adenylate Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase [cAMP] ↑ AC_stimulate->cAMP_increase Adenosine Adenosine Adenosine->A1 Adenosine->A3 Adenosine->A2A Adenosine->A2B

Caption: Signaling pathways of adenosine receptor subtypes.

Conclusion

The 8-Azaxanthine scaffold itself exhibits low affinity for adenosine receptors. However, it serves as a valuable starting point for the design of potent and selective adenosine receptor antagonists. Through targeted chemical modifications at the N7 and N8 positions, derivatives of 8-Azaxanthine have been developed that display significant selectivity for specific adenosine receptor subtypes, particularly the A1 receptor. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of novel 8-Azaxanthine-based compounds in the quest for selective and therapeutically valuable adenosine receptor modulators.

References

Safety Operating Guide

Proper Disposal of 8-Azaxanthine Monohydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystems. This guide provides detailed, step-by-step procedures for the proper disposal of 8-Azaxanthine monohydrate, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard.[1] However, it is crucial to handle it with care, adhering to standard laboratory safety protocols. The German water hazard classification (WGK) for this chemical is 3, indicating it is highly hazardous to water, and thus it must be prevented from entering drains or the environment.[2]

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: A NIOSH-approved N95 or higher-rated dust mask is recommended, especially when handling the powder form, to avoid inhalation.[2]

  • Protective Clothing: A laboratory coat or other suitable protective clothing should be worn.

Quantitative Data Summary

For quick reference, the following table summarizes key safety and disposal information for this compound.

ParameterValueSource
OSHA Hazard Classification Not classified as hazardous[1]
German Water Hazard Class (WGK) 3 (Highly hazardous to water)[2]
Recommended PPE Eye shields, gloves, N95 dust mask[2]
Disposal Method As chemical waste in a suitable, closed container[1][3]
Environmental Precautions Do not allow to enter drains or the environment[3][4]

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe disposal of this compound:

  • Containment:

    • If the material is spilled, carefully sweep up the solid powder.[1] Avoid creating dust.

    • Place the swept-up material and any contaminated disposable equipment (e.g., weighing paper, gloves) into a clearly labeled, suitable, and closed container for chemical waste.[1][3]

  • Packaging and Labeling:

    • Use a container that is compatible with chemical waste.

    • Label the container clearly with the full chemical name: "this compound".

    • Indicate that it is waste material.

  • Storage Prior to Disposal:

    • Store the sealed waste container in a designated chemical waste storage area.

    • This area should be cool, dry, and well-ventilated.

  • Final Disposal:

    • Dispose of the contents and the container through a licensed professional waste disposal service or your institution's environmental health and safety (EHS) office.[3]

    • The disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[3]

    • Crucially, do not dispose of this compound down the drain or in the regular trash. [3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, N95 Mask) start->ppe contain Contain Solid Waste (Sweep up, place in container) ppe->contain label Label Waste Container ('this compound Waste') contain->label store Store in Designated Chemical Waste Area label->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 8-Azaxanthine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of 8-Azaxanthine monohydrate, a compound utilized in laboratory and research settings. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, other sources suggest it may cause skin, eye, and respiratory irritation and could be harmful if swallowed.[1] Given the conflicting information, a conservative approach to personal protective equipment (PPE) and handling is strongly recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate any potential risks of exposure. The following table outlines the recommended PPE for handling this compound.

Body AreaRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For operations with a higher risk of splash or prolonged handling, consider double-gloving.[2] Use proper glove removal technique to avoid skin contact.
Eyes/Face Safety glasses with side shields or chemical splash gogglesEye and face protection is crucial to prevent splashes.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing or aerosol generation.
Body Laboratory coat or protective gownA long-sleeved lab coat is standard. For procedures with a higher potential for contamination, a disposable gown made of a low-permeability fabric is recommended.[2]
Respiratory NIOSH-approved respirator (e.g., N95)Required when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of dust particles.[4][5] The type of respirator should be selected based on a thorough risk assessment of the specific procedure. Surgical masks offer little to no protection from chemical dusts.[6]
Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling of this compound from receipt to use.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Wear chemical-resistant gloves when handling the container.

    • Store in a dry, cool, and well-ventilated place with the container tightly closed.[3]

    • Keep away from strong oxidizing agents.[3]

  • Preparation and Weighing :

    • Perform all weighing and aliquoting within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

    • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Dissolving and Solution Preparation :

    • Work in a designated area, such as a chemical fume hood.

    • Add the solvent to the powdered this compound slowly to avoid splashing.

Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

  • Solid Waste : Collect all solid waste, including empty containers, contaminated gloves, and weighing papers, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all solutions containing this compound in a designated and clearly labeled hazardous waste container. Do not pour down the drain.

  • Decontamination : Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

Visualized Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Powder Weigh Powder Prepare Work Area->Weigh Powder Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Decontaminate Decontaminate Prepare Solution->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.